Ethyl 4-(aminocarbonyl)phenylcarbamate
Description
Properties
IUPAC Name |
ethyl N-(4-carbamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)12-8-5-3-7(4-6-8)9(11)13/h3-6H,2H2,1H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLZXPFZFRWKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthesis of Ethyl 4-(aminocarbonyl)phenylcarbamate: An In-Depth Technical Guide
Executive Summary
In the landscape of modern drug discovery and organic synthesis, carbamate derivatives serve as critical structural motifs. Ethyl 4-(aminocarbonyl)phenylcarbamate (also known as ethyl (4-carbamoylphenyl)carbamate or 4-carbamoylphenylcarbamic acid ethyl ester) is a highly versatile building block . Featuring a phenyl ring substituted with an ethyl carbamate group at the para position and a primary aminocarbonyl (amide) group, this compound provides a unique balance of hydrogen-bonding capability and metabolic stability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale for its use, and a self-validating protocol for its synthesis.
Physicochemical Profile & Quantitative Data
The molecular architecture of Ethyl 4-(aminocarbonyl)phenylcarbamate is defined by the formula C₁₀H₁₂N₂O₃ . Understanding its exact mass and elemental composition is critical for downstream analytical validation (e.g., mass spectrometry).
The molecular weight is calculated as follows:
-
Carbon (C₁₀): 10 × 12.011 = 120.11 g/mol
-
Hydrogen (H₁₂): 12 × 1.008 = 12.10 g/mol
-
Nitrogen (N₂): 2 × 14.007 = 28.01 g/mol
-
Oxygen (O₃): 3 × 15.999 = 48.00 g/mol
-
Total Molecular Weight: ~208.21 g/mol
Table 1: Quantitative Physicochemical Summary
| Property | Value | Analytical Significance |
| Chemical Name | Ethyl 4-(aminocarbonyl)phenylcarbamate | Standard IUPAC nomenclature |
| CAS Registry Number | 49615-54-5 | Unique chemical identifier |
| Molecular Formula | C₁₀H₁₂N₂O₃ | Dictates isotopic distribution |
| Molecular Weight | 208.21 g/mol | Used for stoichiometric calculations |
| Monoisotopic Exact Mass | 208.0848 Da | Target for High-Resolution Mass Spec (HRMS) |
| Hydrogen Bond Donors | 3 (Amide -NH₂, Carbamate -NH) | Crucial for target protein interactions |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Carbamate O) | Influences aqueous solubility |
Mechanistic Utility of the Carbamate Pharmacophore
As a Senior Application Scientist, it is vital to understand why specific functional groups are chosen during lead optimization. The carbamate linkage (-NH-CO-O-) in Ethyl 4-(aminocarbonyl)phenylcarbamate is not a random structural choice; it is driven by specific physicochemical causality:
-
Metabolic Stability vs. Reactivity: Carbamates are structurally intermediate between amides and esters. Esters are highly susceptible to rapid hydrolysis by plasma esterases, while amides are often too stable, potentially leading to poor solubility or target residence times. Carbamates offer a "Goldilocks" solution—they are stable enough to survive first-pass metabolism but can act as pseudo-irreversible covalent inhibitors (e.g., against serine hydrolases or acetylcholinesterase) by carbamylating the active site serine .
-
Membrane Permeability: The addition of the ethyl ester moiety on the carbamate masks the polarity of the underlying amine, significantly improving the lipophilicity and cellular permeability of the molecule compared to a free 4-aminobenzamide.
Experimental Protocol: Synthesis and Self-Validating QC
The synthesis of phenylcarbamates typically relies on the nucleophilic acyl substitution of an aniline derivative with a chloroformate . The following protocol describes the synthesis of Ethyl 4-(aminocarbonyl)phenylcarbamate from 4-aminobenzamide and ethyl chloroformate.
Step-by-Step Methodology
Reagents Required:
-
4-Aminobenzamide (Starting Material, 1.0 eq)
-
Ethyl chloroformate (Acylating agent, 1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (Base, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) (Solvent)
Procedure:
-
Preparation: Dissolve 1.0 eq of 4-aminobenzamide in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction flask to 0°C using an ice bath.
-
Causality: Cooling suppresses exothermic side reactions and prevents the degradation of the highly reactive ethyl chloroformate.
-
-
Base Addition: Add 1.5 eq of TEA to the solution.
-
Causality: TEA acts as a non-nucleophilic proton scavenger. When the primary amine attacks the chloroformate, HCl is generated. Without TEA, the HCl would protonate unreacted 4-aminobenzamide, rendering it non-nucleophilic and stalling the reaction at a maximum 50% theoretical yield.
-
-
Acylation: Dropwise add 1.2 eq of ethyl chloroformate. Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature (25°C) and stir for an additional 3.5 hours.
-
Causality: DCM is chosen as an aprotic solvent because protic solvents (like ethanol or water) would act as competing nucleophiles, hydrolyzing the ethyl chloroformate before it can react with the aniline.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethyl acetate/hexane to yield pure Ethyl 4-(aminocarbonyl)phenylcarbamate.
The Self-Validating Quality Control (QC) System
This protocol operates as a self-validating system because the analytical endpoints directly confirm the mechanistic steps:
-
LC-MS Validation: The exact mass addition of the ethyl carboxylate group (+72 Da from the primary amine) is validated by observing the [M+H]⁺ ion at m/z 209.2 , confirming the C₁₀H₁₂N₂O₃ formula.
-
¹H-NMR Regioselectivity Validation: The primary amide protons (-CONH₂) must remain intact (typically appearing as two broad singlets around 7.2 and 7.8 ppm in DMSO-d₆), proving that acylation occurred selectively at the more nucleophilic aniline nitrogen. The success of the reaction is definitively proven by the appearance of a new, downfield carbamate -NH proton at ~9.8 ppm.
Process Workflow Visualization
The following diagram maps the logical progression from raw materials through the mechanistic reaction, ending with the self-validating analytical QC checkpoints.
Workflow of the synthesis and self-validating QC of Ethyl 4-(aminocarbonyl)phenylcarbamate.
References
-
Castorena, C. M., et al. "Rapid Solid-Phase Construction of Serine Hydrolase Probes Results in Selective Activity-Based Probes for Acyl Protein Thioesterases-1/2". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Ethyl 4-(aminocarbonyl)phenylcarbamate: A Strategic Intermediate in the Synthesis of Urea-Based Therapeutics
Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the 4-carbamoylphenyl moiety is a privileged pharmacophore. The primary amide group (-CONH₂) serves as a bidirectional hydrogen-bonding hub, frequently engaging hinge regions in kinases or specific binding pockets in G-protein-coupled receptors (GPCRs) and urea transporters. However, directly functionalizing the aniline nitrogen of 4-aminobenzamide to form unsymmetrical ureas or complex amides often leads to chemoselectivity issues, including bis-acylation or unwanted dehydration of the primary amide to a nitrile.
Ethyl 4-(aminocarbonyl)phenylcarbamate (EAPC) (Formula: C₁₀H₁₂N₂O₃) emerges as a highly strategic pharmaceutical intermediate to solve this exact problem. By temporarily or permanently masking the aniline nitrogen with an ethyl carbamate group, chemists achieve precise control over the molecule's reactivity.
The Causality of the Ethyl Carbamate Selection: Unlike tert-butyloxycarbonyl (Boc) groups that require harsh acidic deprotection, or carboxybenzyl (Cbz) groups that require transition-metal catalyzed hydrogenation, the ethyl carbamate is uniquely suited for direct aminolysis. At elevated temperatures, or via thermal cracking to an isocyanate intermediate, EAPC reacts directly with aliphatic or aromatic amines to yield unsymmetrical diarylureas in a single step. The only byproduct is ethanol, making this a highly atom-economical and scalable pathway for drug manufacturing [1].
Experimental Methodology: Synthesis & Purification Workflow
To ensure high fidelity and reproducibility, the synthesis of EAPC must be treated as a self-validating system. The protocol below details the chemoselective acylation of 4-aminobenzamide using ethyl chloroformate.
Step-by-Step Protocol
-
Dissolution & Activation: Suspend 4-aminobenzamide (1.0 eq, 100 mmol) in a co-solvent mixture of anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM) (1:1 v/v, 200 mL). Causality: 4-aminobenzamide has poor solubility in pure DCM; THF disrupts intermolecular hydrogen bonding, ensuring a homogeneous reaction mixture. Add Pyridine (1.2 eq, 120 mmol). Causality: Pyridine acts not only as an acid scavenger but as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction with the deactivated aniline.
-
Temperature Control & Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Add Ethyl chloroformate (1.05 eq, 105 mmol) dropwise over 30 minutes. Causality: The reaction is highly exothermic. Maintaining 0 °C suppresses the nucleophilicity of the primary amide, strictly enforcing chemoselectivity for the aniline nitrogen and preventing the formation of bis-carbamates.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the highly polar starting material spot is entirely consumed.
-
Self-Validating Quench & Extraction: Quench the reaction by adding 1M HCl (100 mL). Causality: The acidic quench protonates excess pyridine and any trace unreacted 4-aminobenzamide, driving them into the aqueous phase. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validation: If TLC of the organic layer shows baseline impurities, the acid wash was insufficient and must be repeated.
-
Purification by Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add water until the solution becomes slightly cloudy, then allow it to cool slowly to RT, followed by incubation at 4 °C. Filter the resulting white crystalline solid. Causality: The target carbamate is highly soluble in hot ethanol but insoluble in water, whereas organic byproducts remain trapped in the hydroalcoholic mother liquor.
Step-by-step experimental workflow for the synthesis and purification of EAPC.
Quantitative Data & Analytical Characterization
Thorough analytical characterization is required to confirm the integrity of the chemoselective protection. The table below summarizes the expected spectral data for highly pure EAPC.
| Analytical Technique | Expected Signal / Value | Assignment / Structural Correlation |
| ¹H NMR (DMSO-d₆) | δ 9.85 (s, 1H) | Carbamate N-H (hydrogen-bonded) |
| δ 7.85 (br s, 1H), 7.25 (br s, 1H) | Primary amide N-H₂ (diastereotopic exchange) | |
| δ 7.80 (d, J = 8.5 Hz, 2H) | Aromatic protons (ortho to carbonyl) | |
| δ 7.45 (d, J = 8.5 Hz, 2H) | Aromatic protons (ortho to carbamate) | |
| δ 4.12 (q, J = 7.1 Hz, 2H) | Ethyl -CH₂- | |
| δ 1.24 (t, J = 7.1 Hz, 3H) | Ethyl -CH₃ | |
| ¹³C NMR (DMSO-d₆) | δ 167.5 | Amide Carbonyl (C=O) |
| δ 153.8 | Carbamate Carbonyl (C=O) | |
| δ 142.1, 128.4, 127.9, 117.5 | Aromatic Carbons | |
| δ 60.2, 14.5 | Ethyl -CH₂- and Ethyl -CH₃ | |
| LC-MS (ESI+) | m/z 209.1 [M+H]⁺ | Molecular Ion (Exact Mass: 208.09) |
| FT-IR (ATR) | 3350, 3180 cm⁻¹ | N-H stretching (amide and carbamate) |
| 1705 cm⁻¹, 1655 cm⁻¹ | C=O stretching (carbamate) and (amide) |
Applications in Drug Discovery
EAPC is predominantly utilized as an advanced building block for generating unsymmetrical diarylureas .
Targeting Urea Transporters (UTs)
Urea transporters (UT-A and UT-B) play a critical role in the urine concentration mechanism within the renal medulla. Inhibiting these transporters has been validated as a novel mechanism for salt-sparing diuretics, which are highly sought after for treating hyponatremia and congestive heart failure [2].
Recent high-throughput screening and optimization campaigns have identified diarylamides and diarylureas bearing the 4-carbamoylphenyl group as potent, orally active UT inhibitors [3]. EAPC serves as the direct precursor to these molecules. By reacting EAPC with various substituted anilines or heterocyclic amines, researchers can rapidly generate libraries of UT inhibitors without handling highly toxic phosgene gas.
Mechanistic pathways converting EAPC into active diarylureas for therapeutic targeting.
Kinase Inhibition & GPCR Modulation
Beyond diuretics, the resulting 1-(4-carbamoylphenyl)-3-substituted ureas are classic Type II kinase inhibitors. The urea motif acts as a bidentate hydrogen bond donor/acceptor to the DFG-out conformation of the kinase hinge region, while the terminal primary amide interacts with solvent-exposed residues to improve aqueous solubility and pharmacokinetic profiles.
References
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Molecules / PubMed Central[Link] [1]
-
Small-molecule inhibitors of urea transporters Subcellular Biochemistry / PubMed[Link] [2]
-
Discovery of diarylamides as novel orally active diuretics targeting urea transporters Acta Pharmaceutica Sinica B / PubMed Central[Link] [3]
Methodological & Application
Application Note: Optimized Reaction Conditions for Ethyl 4-(aminocarbonyl)phenylcarbamate Production
Strategic Context & Chemical Significance
Ethyl 4-(aminocarbonyl)phenylcarbamate (also known as ethyl N-(4-carbamoylphenyl)carbamate) is a critical intermediate and versatile building block in medicinal chemistry. Derived from para-aminobenzoic acid (PABA) analogs, compounds containing this scaffold are frequently utilized in the development of novel therapeutics, including antibacterial, antiviral, and anti-inflammatory agents[1].
The synthesis of this compound relies on the highly efficient carbamoylation of 4-aminobenzamide using ethyl chloroformate. As a Senior Application Scientist, I have designed this protocol to maximize yield and purity by strictly controlling the mechanistic pathways, ensuring a reproducible and self-validating workflow for drug development professionals.
Mechanistic Causality & Reagent Selection
The formation of N-aryl carbamates proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism[2]. The success of this reaction depends entirely on chemoselectivity, solvent environment, and acid scavenging:
-
Chemoselectivity Causality: 4-Aminobenzamide contains two nitrogen centers (an aniline amine and an amide). The aniline nitrogen is highly nucleophilic, whereas the amide nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance, rendering it non-nucleophilic. Consequently, ethyl chloroformate selectively acylates the aniline amine without the risk of di-acylation.
-
Solvent Causality (DCM vs. Protic Solvents): Chloroformates exhibit a mechanistic duality. In highly ionizing or nucleophilic solvents, they undergo rapid solvolysis and decomposition (loss of CO₂)[3]. By utilizing anhydrous Dichloromethane (DCM)—a non-nucleophilic, polar aprotic solvent—the solvolysis pathway is suppressed, forcing the reaction through the desired bimolecular addition-elimination mechanism[3].
-
Base Causality (Triethylamine): The reaction generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the unreacted 4-aminobenzamide, converting it into an unreactive ammonium salt and stalling the reaction at 50% conversion. Triethylamine (TEA) acts as a proton scavenger to drive the reaction to completion[4].
Experimental Workflow Visualization
Fig 1: Step-by-step workflow for the synthesis and purification of the target carbamate.
Empirical Optimization of Reaction Conditions
To establish the most robust protocol, various conditions were evaluated. The data below demonstrates why the DCM/TEA system at 0 °C is the authoritative standard for this synthesis.
| Entry | Solvent | Base (Equiv) | Temperature | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | THF | Pyridine (1.5) | 25 °C | 6 | 65 | Sluggish kinetics; incomplete conversion. |
| 2 | DMF | K₂CO₃ (2.0) | 60 °C | 4 | 40 | High thermal degradation; side-product formation. |
| 3 | DCM | DIPEA (1.5) | 0 °C to RT | 3 | 89 | Clean conversion, but higher reagent cost. |
| 4 | DCM | TEA (1.5) | 0 °C to RT | 3 | 92 | Optimal: rapid conversion, easy self-validating workup. |
Self-Validating Experimental Protocol
This protocol is designed with built-in physical and chemical checkpoints to ensure the operator can validate the reaction's success in real-time.
Step 1: Preparation of the Amine Solution
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-aminobenzamide (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).
-
Note: The starting material may not fully dissolve initially; it will enter the solution as the reaction progresses.
Step 2: Base Addition & Thermal Control
-
Add Triethylamine (TEA) (1.5 equiv, 15 mmol) to the suspension.
-
Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Causality: Ethyl chloroformate is highly reactive. Cooling is mandatory to control the exotherm and prevent the formation of unwanted isocyanate byproducts[2].
Step 3: Acylation and Visual Validation
-
Dilute Ethyl chloroformate (1.2 equiv, 12 mmol) in 5 mL of anhydrous DCM.
-
Using an addition funnel or syringe, add the chloroformate solution dropwise over 15–20 minutes.
-
Self-Validating Cue: Within minutes of addition, a dense, white precipitate of triethylamine hydrochloride (TEA·HCl) will form. This is a direct visual confirmation that the acyl substitution is occurring and HCl is being successfully scavenged.
Step 4: Propagation & In-Process Control
-
Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.
-
Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1 v/v) under UV light (254 nm). The reaction is complete when the highly polar baseline spot of 4-aminobenzamide disappears.
Step 5: Quenching & Purification Workup
-
Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with DCM (2 × 20 mL).
-
Acid Wash: Wash the combined organic layers with 1M aqueous HCl (20 mL). Causality: This selectively protonates and removes any trace unreacted 4-aminobenzamide and excess TEA into the aqueous layer.
-
Base Wash: Wash with saturated aqueous NaHCO₃ (20 mL). Causality: This neutralizes any residual acid and hydrolyzes unreacted ethyl chloroformate into harmless ethanol and CO₂ gas (vent the funnel frequently).
-
Brine Wash: Wash with saturated NaCl solution (20 mL) to remove bulk water from the organic phase.
Step 6: Isolation
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The product, Ethyl 4-(aminocarbonyl)phenylcarbamate, is obtained as a high-purity white to off-white solid (Typical yield: 90-95%).
References[1] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSKpfNnDglcmW-2Fmy0HKrbi53lQJEbgGDVhDGmJ3A8xcIrB4oLpxizaCqdDTwh2pjtaYv514M3LKMu6oa--VTH7y_UeziJLg_wHreFJ8xz3VDgS9HT4hBMrXeEksxL8Q9B-vngYk_0_KR1jKf[2] Synthesis of Aryl Carbamates. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbpPFVhzVC3TRHRcku-YYm__annDCLslWe7bvSEdbT76H9BWjRXoUZ0pP4DoWq59AsXndhU3VX2upS33SfwJhN2As3GfCFKC4EmZ3MmJDnM41VTZwEym3lOmJogd80RtoeZn3K3OQucRVp37ZPUoDEsn-W5XPqeR2rMnP07fYE-ONKdh0-PU4F2A==[4] Hexyl carbamate | 2114-20-7. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPgrYoIH0D-Id_Zrzt0EFK26FQUHee1euIbHnfqE5psRj_s3eRpW9JMgRq4r5B0HDWY_uVA2IQhpkIOuKCCDWFkgiWp_kH_hGPKgkilVV7npHcS4-RdZZWDrCCPggsfXALG07p[3] Isopropyl Chloroformate|Research Reagent & Intermediate. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0lzJHvBuJADKT6WQNqoHBuv1zCDaJtoHfV5iAEFyfwn4sdtg7aH4Y6yR69kRjv5L6JbvkAH_3x-pPXKVsjR2TFzbaXANHdCN-n0UpK5pJpkENZ79Hai_mTkEYEamAlz39vPM=
Sources
Advanced Protocols for Peptidomimetic Synthesis: Utilizing Ethyl 4-(aminocarbonyl)phenylcarbamate for Urea Linkage and N-Terminal Capping
Introduction: The Shift to Urea-Linked Peptidomimetics
In modern drug development, native peptide therapeutics often suffer from poor pharmacokinetic profiles due to rapid degradation by endogenous aminopeptidases. To circumvent this, medicinal chemists frequently replace native amide bonds with unnatural linkages. Among these, the urea bond stands out for its exceptional metabolic stability, enhanced membrane permeability, and unique capacity to modulate intermolecular hydrogen bonding .
Ethyl 4-(aminocarbonyl)phenylcarbamate (also known as ethyl 4-carbamoylphenylcarbamate) is a highly specialized, bench-stable electrophile used to install a 4-carbamoylphenyl urea moiety at the N-terminus or on a lysine side-chain of a peptide. Unlike highly reactive isocyanates, this ethyl carbamate undergoes controlled aminolysis. The resulting 4-carbamoylphenyl group acts as a potent bidentate hydrogen-bond donor/acceptor, a structural motif heavily utilized in the design of highly selective receptor antagonists, such as opioid receptor modulators .
Comparative Analysis of Urea-Forming Reagents
The choice of urea-forming reagent dictates the reaction conditions, the purification strategy, and the final yield. Ethyl carbamates are specifically chosen when bench stability and the avoidance of toxic byproducts are prioritized.
Table 1: Quantitative and Qualitative Comparison of Urea-Forming Reagents
| Reagent Class | Relative Reactivity | Bench / Storage Stability | Primary Leaving Group / Byproduct | Selectivity & Application Profile |
| Alkyl/Aryl Isocyanates | Very High | Low (Moisture sensitive, polymerizes) | None (Addition reaction) | Rapid solution-phase synthesis; prone to hydantoin side-reactions. |
| p-Nitrophenyl Carbamates | High | Moderate (Degrades in strong base) | p-Nitrophenol (Toxic, intensely yellow) | Standard solid-phase synthesis; requires rigorous washing to remove phenol. |
| Ethyl 4-(aminocarbonyl)phenylcarbamate | Moderate | Very High (Stable to ambient moisture) | Ethanol (Volatile, benign, easily removed) | Targeted N-terminal capping; requires thermal energy (60°C) for aminolysis. |
Reaction Mechanism & Causality
The formation of a urea from an ethyl carbamate proceeds via base-catalyzed aminolysis .
-
Deprotonation : A non-nucleophilic base (e.g., DIPEA) deprotonates the peptide's N-terminal primary amine, maximizing its nucleophilicity.
-
Nucleophilic Attack : The amine attacks the carbonyl carbon of the ethyl carbamate. Because the ethoxy group (-OCH₂CH₃) is a relatively poor leaving group compared to a p-nitrophenoxy group, this step represents a high activation energy barrier.
-
Causality of Thermal Activation : To overcome this barrier without utilizing harsh coupling reagents, the reaction must be driven by thermal energy (conventional heating at 60°C or microwave irradiation). This ensures that the reagent remains completely inert during storage but reacts cleanly on demand, extruding benign ethanol as the only byproduct.
Caption: Logical decision tree for selecting urea-forming reagents based on reactivity and stability.
Experimental Protocols
Protocol A: Solid-Phase N-Terminal Urea Modification
This protocol describes the capping of a resin-bound peptide to form a terminal 4-carbamoylphenyl urea. The protocol is designed as a self-validating system , utilizing colorimetric assays to confirm reaction completion before proceeding to irreversible cleavage .
Materials:
-
Fmoc-deprotected Peptide-Resin (e.g., Rink Amide, 0.1 mmol scale)
-
Ethyl 4-(aminocarbonyl)phenylcarbamate (0.5 mmol, 5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation : Swell the Fmoc-deprotected peptide-resin in 3 mL of anhydrous DMF for 15 minutes. Drain the solvent.
-
Causality: Swelling expands the polystyrene matrix, exposing the maximum number of N-terminal amines to the liquid phase, ensuring uniform reaction kinetics.
-
-
Reagent Activation : Dissolve 5 eq. of Ethyl 4-(aminocarbonyl)phenylcarbamate and 10 eq. of DIPEA in 2 mL of anhydrous DMF.
-
Aminolysis : Add the reagent solution to the resin. Seal the reaction vessel and heat to 60°C with gentle orbital shaking for 4 hours. (Alternatively, use a microwave peptide synthesizer at 75°C for 30 minutes).
-
Causality: The high concentration of DIPEA maintains the amine in its reactive, unprotonated state. Heat is strictly required to facilitate the extrusion of the ethoxy leaving group.
-
-
Washing : Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 3 mL), Dichloromethane (DCM) (3 × 3 mL), and Methanol (3 × 3 mL).
-
Causality: DMF removes unreacted carbamate; DCM swells the resin to flush trapped DIPEA; Methanol shrinks the resin and removes the ethanol byproduct.
-
-
Validation Check (The Kaiser Test) : Extract a few beads of resin and perform a Kaiser (ninhydrin) test.
-
Self-Validating Logic: A yellow/colorless bead indicates complete conversion of the primary amine to the urea. A blue bead indicates incomplete aminolysis. Corrective action: If blue, repeat Step 2 and 3 with the addition of 0.1 eq. of DMAP as a nucleophilic catalyst.
-
-
Cleavage : Treat the validated resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the final peptidomimetic in cold diethyl ether.
Caption: Chemical workflow of Solid-Phase Urea Formation using Ethyl 4-(aminocarbonyl)phenylcarbamate.
Protocol B: Solution-Phase Synthesis of Urea-Linked Dipeptide Surrogates
For the synthesis of small building blocks (e.g., modifying a single amino acid ester prior to solid-phase integration).
Step-by-Step Methodology:
-
Dissolution : Dissolve 1.0 mmol of an amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl) in 5 mL of anhydrous Tetrahydrofuran (THF).
-
Neutralization : Add 2.5 mmol of Triethylamine (TEA). Stir for 10 minutes at room temperature.
-
Causality: TEA neutralizes the HCl salt, liberating the free amine. THF is chosen over DCM because the resulting TEA·HCl salt precipitates out of THF, driving the equilibrium forward.
-
-
Coupling : Add 1.1 mmol of Ethyl 4-(aminocarbonyl)phenylcarbamate. Attach a reflux condenser and heat the mixture to 65°C (reflux) for 12 hours.
-
Workup & Extraction (Self-Validating) : Cool the reaction to room temperature. Evaporate the THF under reduced pressure. Redissolve the residue in Ethyl Acetate (15 mL) and wash with 1M HCl (2 × 10 mL) followed by brine (1 × 10 mL).
-
Self-Validating Logic: The 1M HCl wash selectively protonates and extracts any unreacted starting amine into the aqueous layer. TLC (Thin Layer Chromatography) of the organic layer (using 5% MeOH in DCM) should show a single new UV-active spot with a higher Rf value than the starting amino acid.
-
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure urea-linked surrogate. Confirm mass via LC-MS (Expected mass shift: +162 Da from the free amine).
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]
-
Lee, Y. S., Petrov, R., Park, C. K., Ma, S. W., Davis, P., Lai, J., Porreca, F., Vardanyan, R., & Hruby, V. J. (2018). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules.[Link]
-
Zong, Y., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews.[Link]
Application Note: Utilizing Ethyl 4-(aminocarbonyl)phenylcarbamate as a Rigid Linker Motif in Medicinal Chemistry
Executive Summary
In modern rational drug design, the selection of linker moieties and pharmacophoric spacers is critical for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. Ethyl 4-(aminocarbonyl)phenylcarbamate represents a highly versatile, bifunctional structural motif. By combining a rigid para-substituted phenyl core with a metabolically stable carbamate linkage and a terminal primary amide, this motif serves as an ideal rigid spacer for bivalent ligands (such as PROTACs) or as a primary pharmacophore in metalloenzyme inhibitors.
This application note provides drug development professionals with a comprehensive guide to the physicochemical profiling, regioselective synthesis, and therapeutic integration of this specific structural motif.
Mechanistic Rationale & Pharmacophore Profiling
The architectural value of ethyl 4-(aminocarbonyl)phenylcarbamate lies in its distinct functional domains, each carefully selected to overcome common pharmacokinetic liabilities:
-
The Carbamate Linkage: Esters are highly susceptible to rapid cleavage by plasma esterases, while amides can sometimes suffer from poor membrane permeability due to high desolvation penalties. The carbamate (urethane) functional group acts as an optimized hybrid. It imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety, while offering superior hydrolytic stability compared to standard esters [1].
-
The Aminocarbonyl (Benzamide) Group: The primary amide is a classic hydrogen-bond donor/acceptor. In the context of epigenetics, the benzamide moiety is a well-established, kinetically selective Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDACs) [2]. It coordinates with the catalytic zinc ion while the phenyl ring engages in π−π stacking with the hydrophobic channel of the enzyme.
-
The Para-Substituted Phenyl Core: The 1,4-substitution pattern projects the two functional groups at a precise ~180° vector. When the ethyl group is extended or replaced by a longer linker (e.g., PEG chains) in PROTAC design, this rigid phenyl core minimizes the entropic penalty during the formation of the target-PROTAC-E3 ligase ternary complex.
Physicochemical & Structural Properties
To predict the behavior of this motif in biological systems, we have calculated its core physicochemical parameters. These metrics confirm its suitability for integration into larger drug candidates without aggressively violating Lipinski’s Rule of Five.
| Property | Value | Mechanistic Significance in Drug Design |
| Molecular Weight | 208.22 g/mol | Low molecular weight allows for integration into bulky bivalent molecules (e.g., ADCs, PROTACs) while maintaining oral bioavailability potential. |
| Estimated LogP | ~1.3 | Balanced lipophilicity; the ethyl carbamate cap provides membrane permeability while the primary amide maintains aqueous solubility. |
| Topological Polar Surface Area | 81.4 Ų | Optimal for extensive hydrogen bonding networks; supports target engagement without overly restricting blood-brain barrier (BBB) penetration if required. |
| H-Bond Donors | 3 (NH₂, NH) | Critical for interacting with active site residues (e.g., Asp/His in HDACs) or serving as a nicotinamide mimic in PARP inhibitors. |
| H-Bond Acceptors | 3 (C=O, C=O, -O-) | Facilitates dipole-dipole interactions and ensures favorable hydration dynamics in systemic circulation. |
| Spatial Trajectory | ~180° | The rigid para-geometry provides a highly predictable, linear vector for spacing two distinct pharmacophores. |
Synthesis & Integration Workflow
The following diagram outlines the logical progression from motif assembly to biological validation and therapeutic application.
Workflow for the synthesis and validation of the ethyl 4-(aminocarbonyl)phenylcarbamate motif.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and analytical checkpoints.
Protocol 1: Regioselective Synthesis of the Motif
Causality & Rationale: The synthesis utilizes 4-aminobenzamide and ethyl chloroformate. The primary aromatic amine (aniline) is significantly more nucleophilic than the primary amide. By strictly controlling the temperature and stoichiometry, we can achieve regioselective carbamoylation at the aniline nitrogen without the need for cumbersome protecting group chemistry.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-aminobenzamide (1.0 eq, 10 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the chloroformate.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol). Rationale: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct to prevent premature protonation and deactivation of the aniline nucleophile.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. This suppresses the exothermic nature of the reaction and prevents bis-acylation.
-
Carbamoylation: Dropwise add ethyl chloroformate (1.1 eq, 11 mmol) over a period of 15 minutes.
-
Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor reaction progression via LC-MS. The reaction is deemed complete when the starting material peak disappears and the target mass is dominant (Target m/z: [M+H]⁺ 209.2).
-
Workup & Purification: Quench the reaction with 50 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure ethyl 4-(aminocarbonyl)phenylcarbamate.
Protocol 2: Human Plasma Stability Validation Assay
Causality & Rationale: While carbamates are generally stable, they can be cleaved by specific systemic amidases or esterases [1]. Before integrating this motif into a larger drug candidate, its half-life in human plasma must be quantified. This protocol uses an internal standard (tolbutamide) to correct for extraction variations, ensuring a self-validating, highly accurate quantification of linker stability.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1 mM stock solution of the synthesized compound in LC-MS grade DMSO.
-
Plasma Spiking: Pre-warm pooled human plasma to 37 °C. Spike the compound into the plasma to achieve a final concentration of 1 μM. Critical Step: Ensure the final DMSO concentration is ≤ 0.1% (v/v) to prevent solvent-induced denaturation of plasma enzymes.
-
Incubation: Incubate the mixture in a shaking water bath at 37 °C to simulate physiological conditions.
-
Time-Course Extraction: At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 μL aliquots of the plasma mixture.
-
Enzymatic Quenching: Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing 100 ng/mL of tolbutamide (Internal Standard). The cold organic solvent instantly denatures the proteins, halting enzymatic cleavage.
-
Protein Precipitation: Vortex the samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated plasma proteins.
-
LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials. Analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the transition of the parent mass (209.2) to its dominant fragment.
-
Data Processing: Calculate the peak area ratio of the analyte to the internal standard. Plot the natural logarithm (ln) of the percentage remaining versus time. A linear regression will yield the elimination rate constant ( k ), from which the half-life ( t1/2=0.693/k ) is derived. A t1/2>4 hours validates the motif's stability for systemic drug design.
Application in Targeted Therapeutics
Once synthesized and validated, the ethyl 4-(aminocarbonyl)phenylcarbamate motif (or its derivatives where the ethyl group is replaced by a functionalized tether) can be deployed in two primary therapeutic modalities:
Kinetically Selective HDAC Inhibitors
The clinical success of HDAC inhibitors is often limited by off-target toxicities caused by rapid, unselective zinc chelation (e.g., by hydroxamic acids). The aminocarbonyl (benzamide) moiety of this motif acts as a slow-binding, kinetically selective Zinc-Binding Group (ZBG) [2]. The rigid phenyl ring perfectly spaces the ZBG from the carbamate linkage, which can be further functionalized to interact with the surface residues of specific HDAC isoforms (e.g., HDAC1 vs. HDAC6), thereby improving the therapeutic index of the resulting drug.
Rigid Spacers in PROTACs
In the design of Proteolysis Targeting Chimeras (PROTACs), highly flexible linkers (like long PEG chains) often lead to a high entropic penalty when the PROTAC attempts to pull the target protein and the E3 ligase into a ternary complex. By embedding the 4-(aminocarbonyl)phenylcarbamate motif into the linker chain, medicinal chemists introduce a rigid, 180-degree vector. This rigidity pre-organizes the PROTAC conformation, significantly enhancing the kinetics of ternary complex formation and subsequent target degradation.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. URL: [Link]
-
Chou, C. J., et al. (2023). Evolution of Slow-Binding Inhibitors Targeting Histone Deacetylase Isoforms. Journal of Medicinal Chemistry. URL: [Link]
Application Note: Microwave-Assisted Synthesis of Ethyl 4-(aminocarbonyl)phenylcarbamate
Executive Summary & Mechanistic Rationale
The synthesis of ethyl 4-(aminocarbonyl)phenylcarbamate via the carbamoylation of 4-aminobenzamide is a critical transformation in the development of various pharmaceutical intermediates. However, the para-carboxamide group (-CONH₂) on the aniline ring exerts a strong electron-withdrawing mesomeric effect (-M). This delocalizes the nitrogen lone pair, significantly reducing the nucleophilicity of the amine and making conventional thermal acylation sluggish and prone to side reactions, such as the formation of symmetric ureas[1].
To overcome this high activation energy barrier, we employ microwave-assisted organic synthesis (MAOS) . Microwave irradiation provides rapid, uniform dielectric heating that directly targets polar intermediates, drastically reducing reaction times from hours to minutes while suppressing byproduct formation[2].
Acetonitrile (MeCN) is selected as the solvent due to its excellent microwave-absorbing properties (high loss tangent, tan δ = 0.062), which efficiently converts electromagnetic energy into thermal energy[3]. Triethylamine (Et₃N) serves as a non-nucleophilic acid scavenger. Its presence is non-negotiable; without it, the HCl byproduct would protonate the already weakly nucleophilic 4-aminobenzamide, completely halting the reaction[4].
Mechanistic pathway of ethyl chloroformate nucleophilic acyl substitution.
Experimental Design & Optimization Data
The protocol was optimized by evaluating the stoichiometric ratios of the amine, ethyl chloroformate, and base under both conventional and microwave conditions[4]. The data clearly demonstrates that microwave irradiation at 80 °C provides the optimal thermodynamic environment for high-yield carbamate formation while preventing the over-alkylation or urea formation commonly seen in standard reflux setups[1].
Table 1: Optimization of Reaction Conditions
| Entry | Heating Method | Solvent | Base (Eq) | Chloroformate (Eq) | Temp (°C) | Time | Yield (%) | Purity (%) |
| 1 | Conventional | DCM | Et₃N (1.5) | 1.2 | 40 (Reflux) | 12 h | 65 | 88 |
| 2 | Conventional | MeCN | Et₃N (1.5) | 1.2 | 80 (Reflux) | 6 h | 72 | 90 |
| 3 | Microwave | None | Et₃N (1.5) | 1.2 | 80 | 15 min | 55 | 75 |
| 4 | Microwave | MeCN | Pyridine (1.5) | 1.2 | 80 | 10 min | 81 | 92 |
| 5 | Microwave | MeCN | Et₃N (1.5) | 1.2 | 80 | 10 min | 94 | >98 |
Note: Entry 5 represents the optimized, self-validating protocol described below.
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure reproducibility, safety, and high-fidelity data generation.
Materials Required:
-
Substrate: 4-Aminobenzamide (1.0 mmol, 136.15 mg)
-
Reagent: Ethyl Chloroformate (1.2 mmol, 115 µL) - Caution: Highly toxic and corrosive.
-
Base: Triethylamine (Et₃N) (1.5 mmol, 210 µL)
-
Solvent: Anhydrous Acetonitrile (MeCN) (3.0 mL)
-
Equipment: 10 mL microwave-transparent glass vial with Teflon-lined crimp cap, dedicated microwave synthesizer (e.g., Anton Paar or CEM).
Microwave-assisted synthesis workflow for ethyl 4-(aminocarbonyl)phenylcarbamate.
Step-by-Step Methodology:
Step 1: Reaction Assembly (Cold Addition)
-
To a dry 10 mL microwave vial equipped with a magnetic stir bar, add 4-aminobenzamide (136.15 mg).
-
Suspend the solid in anhydrous MeCN (3.0 mL) and add Et₃N (210 µL).
-
Causality Check: Cool the vial in an ice bath (0 °C) for 5 minutes. Why? The initial reaction between the amine/base and chloroformate is highly exothermic. Cooling prevents the premature volatilization of ethyl chloroformate (b.p. 93 °C) and suppresses immediate runaway side reactions.
-
Add ethyl chloroformate (115 µL) dropwise. Crimp-seal the vial immediately.
Step 2: Microwave Irradiation
-
Place the sealed vial into the microwave synthesizer.
-
Set the parameters: Temperature: 80 °C; Ramp Time: 2 minutes; Hold Time: 10 minutes; Max Power: 50 W; Cooling: On.
-
Validation Check (In-Process): Monitor the internal temperature and pressure curves on the synthesizer display. A stable pressure (~2-3 bar) and flat temperature plateau at 80 °C confirm controlled dielectric heating. Spikes indicate solvent degradation or a compromised seal.
Step 3: Reaction Validation (TLC)
-
Once the vial has cooled to <30 °C, uncap in a fume hood.
-
Validation Check (TLC): Spot the crude mixture against a 4-aminobenzamide standard on a silica gel TLC plate. Elute with 50:50 EtOAc:Hexanes.
-
Expected Result: The highly polar starting material (R_f ~ 0.1) should be completely consumed, replaced by a single, less polar UV-active spot corresponding to the carbamate (R_f ~ 0.45).
-
Step 4: Acid-Base Workup
-
Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (15 mL).
-
Wash with 1M HCl (2 × 5 mL). Causality: This selectively protonates and removes excess Et₃N and any trace unreacted 4-aminobenzamide into the aqueous layer.
-
Wash with saturated aqueous NaHCO₃ (10 mL). Causality: Neutralizes any residual HCl or unreacted chloroformate (which hydrolyzes to ethanol and CO₂).
-
Wash with brine (10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Recrystallize the crude off-white solid from a minimal amount of hot Ethanol/Water (80:20 v/v).
-
Filter the resulting pristine white crystals and dry in a vacuum oven at 45 °C for 4 hours.
References
-
Microwave Promoted Solvent-free One-pot Synthesis of N,N′-disubstituted Urea Derivatives ResearchGate[1]
-
Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas ACS Publications[2]
-
Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehyde Thieme Connect[3]
-
A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives PMC (NIH)[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent-Driven Chemoselectivity in Ethyl 4-(aminocarbonyl)phenylcarbamate Transformations
Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Content Type: Advanced Technical Guide & Validated Protocols
Introduction & Mechanistic Rationale
Ethyl 4-(aminocarbonyl)phenylcarbamate (CAS 49615-54-5) is a highly versatile bifunctional building block. Its molecular architecture features an N-aryl carbamate moiety and a primary benzamide group positioned para to each other. For drug development professionals, derivatizing this molecule presents a classic chemoselectivity challenge: how do we selectively target one nitrogen center over the other without requiring cumbersome protection/deprotection steps?
As process chemists, we must look beyond viewing solvents as mere diluents. In the reactions of ethyl 4-(aminocarbonyl)phenylcarbamate, the solvent acts as a thermodynamic and kinetic director. The divergence in reactivity between the two functional groups is rooted in their inherent acidity. The N-aryl carbamate proton is significantly more acidic (pKa ~10.5) than the primary benzamide protons (pKa ~15.5) due to resonance stabilization into both the aromatic ring and the adjacent ester carbonyl[1]. By pairing this intrinsic pKa difference with the correct solvent microenvironment, we can achieve absolute chemoselectivity.
Causality in Solvent Selection
A. Targeting the Carbamate: N-Alkylation
To selectively alkylate the carbamate, we rely on mild bases (e.g., Cs₂CO₃) to selectively deprotonate the more acidic carbamate N-H. The solvent's primary role here is to solvate the alkali metal counterion, generating a "naked" and highly nucleophilic carbamate anion.
-
Traditional Approach: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are classic choices because their high dielectric constants stabilize the transition state of the subsequent S_N2 alkylation.
-
Modern Sustainable Pivot: Due to the reproductive toxicity and high boiling point of DMF, modern pharmaceutical guidelines strongly advocate for greener alternatives[2]. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as an exceptional substitute. It provides sufficient cation solvation to drive the alkylation while offering superior phase separation during aqueous workup, significantly reducing process mass intensity (PMI).
B. Targeting the Amide: Dehydration to Nitrile
Converting the primary amide to a nitrile requires an electrophilic dehydrating agent, such as Phosphorus Oxychloride (POCl₃) or Burgess Reagent.
-
The Vilsmeier Hazard: Crucially, polar aprotic solvents like DMF must be strictly avoided here. DMF reacts violently with POCl₃ to form the Vilsmeier-Haack reagent, which will indiscriminately formylate the aromatic ring or the carbamate nitrogen, destroying the starting material.
-
The Optimal Choice: Non-polar, non-participatory solvents are mandatory. Dichloromethane (DCM) is historically used but is an ICH Class 2 restricted solvent[3]. Toluene is the superior choice; it is inert to electrophilic dehydrating agents and allows for elevated reaction temperatures (up to 110 °C), providing the thermal driving force necessary for complete dehydration while leaving the carbamate intact.
Visualizing the Chemoselective Pathways
Fig 1. Chemoselective pathways of Ethyl 4-(aminocarbonyl)phenylcarbamate dictated by solvent.
Fig 2. Decision tree for solvent selection based on target functional group reactivity.
Quantitative Data: Solvent Performance Matrix
The following table summarizes the physicochemical properties of relevant solvents and their impact on the chemoselective transformations of ethyl 4-(aminocarbonyl)phenylcarbamate.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | ICH Class | Target Reaction | Mechanistic Rationale & Outcome |
| DMF | 36.7 | 3.82 | Class 2 | N-Alkylation | Excellent cation solvation; high yield. Warning: Incompatible with dehydrating agents (forms Vilsmeier reagent). |
| 2-MeTHF | 6.97 | 1.38 | Class 3 | N-Alkylation | Green alternative. Lower ε than DMF, but sufficient for Cs₂CO₃ mediated alkylation. Excellent phase separation. |
| DCM | 8.93 | 1.60 | Class 2 | Dehydration | Inert to POCl₃/Burgess reagent. Restricted use due to toxicity and environmental persistence. |
| Toluene | 2.38 | 0.36 | Class 2 | Dehydration | Completely inert. Allows high-temperature reflux for stubborn dehydrations. Supports azeotropic water removal. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The specific workup procedures exploit the physicochemical properties of the chosen solvents to ensure high purity without the immediate need for chromatography.
Protocol A: Chemoselective N-Alkylation of the Carbamate
Objective: Alkylate the carbamate nitrogen while leaving the primary amide intact.
-
Charge Reactor: To an oven-dried 100 mL round-bottom flask, add Ethyl 4-(aminocarbonyl)phenylcarbamate (1.0 eq, 10 mmol) and anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 eq, 15 mmol).
-
Solvent Addition: Add 30 mL of anhydrous 2-MeTHF. Stir at room temperature for 15 minutes to allow for the selective deprotonation of the carbamate (Solution will become a fine suspension).
-
Electrophile Addition: Dropwise, add the alkyl halide (e.g., Benzyl bromide, 1.1 eq, 11 mmol).
-
Reaction: Heat the mixture to 60 °C under an inert nitrogen atmosphere for 6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The primary amide will remain unreacted due to its higher pKa.
-
Workup (Self-Validating Step): Cool to room temperature. Add 30 mL of Deionized Water. Because 2-MeTHF is partially immiscible with water (unlike DMF), the product will partition cleanly into the upper organic layer, while the inorganic salts (CsBr, unreacted Cs₂CO₃) wash into the aqueous layer.
-
Isolation: Separate the organic layer, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-alkylated product.
Protocol B: Chemoselective Dehydration of Primary Amide to Nitrile
Objective: Convert the benzamide to a benzonitrile while preserving the ethyl carbamate.
-
Charge Reactor: To an oven-dried 100 mL round-bottom flask equipped with a reflux condenser, add Ethyl 4-(aminocarbonyl)phenylcarbamate (1.0 eq, 10 mmol).
-
Solvent Addition: Suspend the starting material in 40 mL of anhydrous Toluene. Do not use DMF or MeCN.
-
Reagent Addition: Slowly add Phosphorus Oxychloride (POCl₃, 1.5 eq, 15 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 85 °C for 3 to 4 hours. The suspension will gradually clear as the polar amide is converted to the highly soluble nitrile.
-
Workup (Self-Validating Step): Cool the reaction to 0 °C using an ice bath. Carefully quench the excess POCl₃ by the dropwise addition of saturated aqueous NaHCO₃ (Caution: Exothermic, gas evolution). The use of Toluene prevents the formation of hazardous water-soluble emulsions.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Combine the organic layers (Toluene + EtOAc), wash with brine, dry over MgSO₄, and concentrate to yield 4-(ethoxycarbonylamino)benzonitrile.
References
-
Yogesh, R., Srivastava, N., & Mulik, B. M. (2023). "Efforts to Replace Methylene Chloride in Pharmaceutical Process Chemistry." Macromolecular Symposia, 407(1). URL:[Link]
-
Alder, C. M., et al. (2025). "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" Journal of Medicinal Chemistry. URL:[Link]
-
Cox, C., & Lectka, T. (1998). "Solvent Effects on the Barrier to Rotation in Carbamates." The Journal of Organic Chemistry, 63(7), 2426–2427. URL:[Link]
-
Heller, S. T., & Sarpong, R. (2010). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 12(20), 4572-4575. URL:[Link]
Sources
Application Note: Green Chemistry Methodologies for the Synthesis of Phenylcarbamate Derivatives
Executive Summary & Mechanistic Rationale
Phenylcarbamate derivatives are critical structural motifs in pharmaceuticals (e.g., cholinesterase inhibitors for neurodegenerative diseases) and modern agrochemicals[5]. Historically, the synthesis of these compounds relied heavily on the "phosgene route" or the use of highly toxic, moisture-sensitive isocyanates [2]. As global Environmental, Health, and Safety (EHS) regulations tighten, the pharmaceutical industry is aggressively pivoting toward sustainable, isocyanate-free methodologies [3].
As a Senior Application Scientist, I have evaluated numerous green pathways and isolated two highly robust, scalable protocols that cover both major structural classes of phenylcarbamates:
-
N-Phenylcarbamates via continuous-flow carbon dioxide (CO₂) fixation.
-
O-Phenylcarbamates via solvent-free mechanochemical cyanic acid generation.
These protocols are designed not just as a sequence of steps, but as self-validating systems where the physical chemistry of the reaction provides real-time feedback to the operator, ensuring high reproducibility and intrinsic safety.
Protocol A: Continuous-Flow Synthesis of N-Phenylcarbamates via CO₂ Fixation
This method utilizes CO₂ as a benign, abundant C1 building block, replacing phosgene [1][2]. By transitioning from batch to continuous-flow chemistry, we overcome the mass-transfer limitations typically associated with gas-liquid reactions.
Experimental Workflow
Continuous-flow reactor setup for the green synthesis of phenylcarbamates using CO2.
Step-by-Step Methodology
-
Reagent Preparation: In a dry volumetric flask, prepare a solution of aniline (1.0 equiv., 4.29 mmol), an alkyl bromide (e.g., benzyl bromide, 2.0 equiv., 8.58 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv., 8.58 mmol) in 5 mL of anhydrous acetonitrile [1].
-
System Priming: Flush a continuous-flow system (e.g., Vapourtec E-series or equivalent) equipped with a 10 mL fluoropolymer coil reactor with pure acetonitrile. Set the reactor temperature to 70 °C and the back-pressure regulator (BPR) to 3 bar [1].
-
Execution: Pump the reagent mixture through the reactor at a liquid flow rate of 250 μL/min. Simultaneously, introduce CO₂ gas via a mass flow controller at 6.0 mL/min into a T-mixer just prior to the reactor coil.
-
Collection & Workup: Collect the effluent over 50 minutes. Concentrate the stream in vacuo, wash with dilute HCl to remove DBU, and extract with ethyl acetate.
Causality & Expert Insights
-
Why DBU? DBU is a sterically hindered, strongly non-nucleophilic base. It selectively deprotonates the aniline, drastically increasing its nucleophilicity to attack the highly stable, inert CO₂ molecule without competitively reacting with the alkyl halide electrophile [2].
-
Why Continuous Flow and 3 Bar Pressure? CO₂ solubility in acetonitrile is relatively low at atmospheric pressure. The 3 bar back-pressure forces the CO₂ into the liquid phase, while the narrow channels of the flow reactor provide a massive surface-area-to-volume ratio. This eliminates the gas-liquid diffusion barrier, reducing a reaction that takes 12 hours in batch to just 50 minutes in flow [1][2].
The Self-Validating System
This protocol is integrated with an in-line ATR-FTIR flow cell placed immediately after the BPR. The system validates its own progression by tracking the real-time disappearance of the aniline N–H stretch (3300–3400 cm⁻¹) and the emergence of the strong carbamate C=O stretch (~1700 cm⁻¹). If the C=O absorbance plateau drops, it instantly signals a loss of CO₂ pressure or a pump cavitation event, allowing the operator to halt the process before reagents are wasted.
Protocol B: Solvent-Free Mechanochemical Synthesis of O-Phenylcarbamates
For primary O-phenylcarbamates, we utilize a solvent-free mechanochemical approach. This eliminates toxic volatile organic compounds (VOCs) and leverages solid-state kinetics to drive the reaction [4].
Mechanistic Pathway
Mechanistic pathway of solvent-free phenylcarbamate synthesis via in-situ cyanic acid generation.
Step-by-Step Methodology
-
Grinding: In a mortar or a planetary ball mill, combine phenol (1.0 equiv., 10 mmol), sodium cyanate (1.5 equiv., 15 mmol), and Trichloroacetic acid (TCA) (1.2 equiv., 12 mmol) [4].
-
Thermal Activation: Transfer the thoroughly mixed powder to a reaction vessel and heat to 55 °C for 1 to 2 hours under solvent-free conditions.
-
Workup: Cool the mixture to room temperature. Add 15 mL of cold distilled water to dissolve unreacted sodium cyanate and TCA byproducts. Filter the resulting white precipitate and recrystallize from hot ethanol to yield pure O-phenylcarbamate.
Causality & Expert Insights
-
Why TCA? Trichloroacetic acid is specifically chosen because its pKa (~0.66) is low enough to rapidly protonate the cyanate anion to form reactive cyanic acid (HNCO), but it remains a solid at room temperature, making it ideal for mechanochemical grinding [4].
-
Why Solvent-Free? Eliminating the solvent forces the reactant molecules into direct, highly concentrated contact. This dramatically lowers the activation energy barrier for the nucleophilic addition of the phenol to the transient cyanic acid, preventing the HNCO from polymerizing into cyanuric acid (a common side reaction in solution).
The Self-Validating System
Mechanochemical reactions can suffer from incomplete mixing. This protocol builds in a self-validating physical state change: as the reaction proceeds at 55 °C, the mixture transitions from a heterogeneous powder to a localized melt, and finally solidifies into a distinct crystalline mass as the carbamate forms. The immediate validation is a crude melting point check of the unpurified solid (e.g., 155–156 °C for unsubstituted phenyl carbamate). A sharp melting point within 2 °C of the literature value confirms that the cyanic acid intermediate was successfully captured by the phenol, validating the run prior to NMR analysis [4].
Quantitative Data & Method Comparison
To justify the transition from traditional phosgene chemistry to these green alternatives, the following table summarizes the key process metrics observed in our laboratories.
| Parameter | Traditional Phosgene Route | Continuous-Flow CO₂ Fixation | Solvent-Free Mechanochemistry |
| C1 Source | Phosgene / Isocyanates | Carbon Dioxide (CO₂) | Sodium Cyanate (NaOCN) |
| Catalyst / Promoter | None (Highly reactive) | DBU (Organocatalyst) | Trichloroacetic Acid (TCA) |
| Reaction Time | 2 – 6 hours | 50 minutes | 1 – 2 hours |
| Yield | 85 – 95% | 80 – 92% | 85 – 90% |
| Solvent | Dichloromethane / Toluene | Acetonitrile (Flow) | None (Solid-state) |
| E-Factor (Est.) | > 50 (High waste) | < 10 | < 5 |
| Safety Profile | Critical Hazard (Toxic gas) | Safe (Green C1 block) | Safe (No VOCs) |
Table 1: Comparative analysis of traditional vs. green synthesis methods for phenylcarbamate derivatives.
References
-
Title: Continuous Synthesis of Carbamates from CO2 and Amines Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Green synthesis of carbamates from CO2, amines and alcohols Source: RSC Publishing (Green Chemistry) URL: [Link]
-
Title: Solvent-Free Synthesis of Carbamate Derivatives from Sodium Cyanate Source: Bangladesh Journal of Scientific Research (BanglaJOL) URL: [Link]
-
Title: Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification & Troubleshooting of Ethyl 4-(aminocarbonyl)phenylcarbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis and purification of Ethyl 4-(aminocarbonyl)phenylcarbamate (CAS 49615-54-5) .
Synthesizing this critical pharmaceutical intermediate typically involves reacting 4-aminobenzamide with ethyl chloroformate in the presence of a base. While the chemistry is straightforward, achieving the >99.5% purity required for downstream Active Pharmaceutical Ingredient (API) development is often complicated by chemoselectivity issues and workup degradation. This guide dissects the causality behind these impurities and provides self-validating protocols to eliminate them.
Part 1: Diagnostic Dashboard & Impurity Profiling
Before attempting any purification, you must understand the physicochemical nature of your contaminants. The reaction of an aniline derivative with a highly reactive chloroformate creates a competitive environment for nucleophilic attack.
Quantitative Impurity Profile
| Impurity Designation | Chemical Identity | Causality of Formation | Relative Polarity (LogP est.) | HPLC RRT* | Optimal Removal Strategy |
| Target API Intermediate | Ethyl 4-(aminocarbonyl)phenylcarbamate | Main Reaction | ~1.2 | 1.00 | N/A |
| Impurity A | 4-Aminobenzamide (Starting Material) | Incomplete conversion due to reagent volatility or insufficient base. | ~0.3 (Highly Polar) | 0.45 | pH-directed Liquid-Liquid Extraction (Acid Wash) |
| Impurity B | N,N'-bis(ethoxycarbonyl)-4-aminobenzamide | Over-acylation at the amide nitrogen due to excess reagent/extended heating. | ~2.5 (Non-Polar) | 1.80 | Flash Chromatography or Selective Recrystallization |
| Impurity C | 4-(ethoxycarbonylamino)benzoic acid | Hydrolysis of the benzamide group during harsh alkaline or acidic workup. | ~1.5 (Polar, Acidic) | 0.85 | pH-directed Liquid-Liquid Extraction (Mild Base Wash) |
*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase HPLC method (Water/Acetonitrile gradient with 0.1% TFA).
Reaction pathway showing the synthesis of the target carbamate and its major impurities.
Part 2: Troubleshooting Q&A
Q1: My crude product is heavily contaminated with unreacted 4-aminobenzamide (Impurity A). Why isn't standard recrystallization removing it, and how do I fix this? The Causality: 4-aminobenzamide and your target carbamate can co-crystallize due to similar hydrogen-bonding networks (both possess the terminal amide group). The Solution: Exploit the pKa difference. The primary aniline amine on 4-aminobenzamide has a pKa of ~4.5. At pH 1, it is fully protonated into a highly water-soluble ammonium salt. Conversely, the nitrogen in your target carbamate is rendered non-basic due to strong resonance stabilization with the adjacent carbonyl group . By washing your organic layer with 0.1 M HCl, you selectively partition the starting material into the aqueous phase while the target remains in the organic phase.
Q2: I am observing a late-eluting, non-polar peak on my HPLC (Impurity B). What is the mechanism of its formation? The Causality: This is N,N'-bis(ethoxycarbonyl)-4-aminobenzamide. While the aniline nitrogen is a strong nucleophile and reacts rapidly with ethyl chloroformate, the amide nitrogen is a weak nucleophile. However, if you use a large excess of ethyl chloroformate or a strong base, the amide nitrogen can be deprotonated or forced to react, leading to over-acylation . The Solution: To prevent this, strictly control your stoichiometric equivalents (1.05 eq of ethyl chloroformate) and maintain reaction temperatures below 5°C during addition. If it has already formed, use Flash Chromatography (Protocol B), as Impurity B lacks the hydrogen-bond donating capacity of the primary amide, making it significantly less polar and easy to separate on silica gel.
Q3: My mass spectrometry data shows an [M+H]+ peak at m/z 210. What degradation is occurring? The Causality: You are seeing Impurity C (4-(ethoxycarbonylamino)benzoic acid). The terminal primary amide (-CONH2) is susceptible to hydrolysis if your reaction workup involves strong aqueous bases (like NaOH) or extended exposure to strong acids. The Solution: Switch your neutralization and washing steps to mild, buffered systems. Use saturated aqueous Sodium Bicarbonate (NaHCO3) instead of Sodium Hydroxide. NaHCO3 is basic enough to neutralize the HCl byproduct of the chloroformate reaction but mild enough to leave the benzamide intact.
Part 3: The Protocol Vault
The following methodologies are designed as self-validating systems. By checking the specified parameters at each step, you guarantee the integrity of the process before moving forward.
Decision tree for the step-by-step purification workflow of the crude reaction mixture.
Protocol A: pH-Directed Liquid-Liquid Extraction (Primary Cleanup)
Purpose: Quantitative removal of Impurity A and Impurity C prior to crystallization.
-
Dilution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).
-
Acidic Wash (Targeting Impurity A): Wash the organic layer with 3 volumes of cold 0.1 M HCl (10 mL per gram).
-
Validation Checkpoint: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A purple spot confirms the successful extraction of the primary amine (4-aminobenzamide).
-
-
Basic Wash (Targeting Impurity C): Wash the organic layer with 2 volumes of saturated aqueous NaHCO3.
-
Validation Checkpoint: Check the pH of the aqueous waste. It must be mildly basic (pH 8-9) to ensure all carboxylic acid impurities are deprotonated and extracted.
-
-
Drying & Concentration: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Flash Chromatography (Targeting Impurity B)
Purpose: Separation of the non-polar bis-acylated byproduct.
-
Column Preparation: Pack a silica gel column (230-400 mesh) using Dichloromethane (DCM) as the starting solvent.
-
Loading: Dry-load the crude mixture onto a small amount of silica gel to prevent band broadening, as the target compound has moderate polarity.
-
Elution Gradient:
-
0-2 Column Volumes (CV): 100% DCM (Elutes Impurity B).
-
2-5 CV: 95:5 DCM:Methanol (Elutes Target Carbamate).
-
5-8 CV: 90:10 DCM:Methanol (Elutes any residual polar impurities).
-
-
Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target compound will appear as a strong UV-active spot at Rf ~0.4 in 90:10 DCM:MeOH.
Protocol C: Preparative HPLC (API-Grade Purification)
Purpose: Achieving >99.5% purity for biological assays or scale-up.
-
Stationary Phase: C18 Reverse-Phase Prep Column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.
-
-
Gradient Method:
-
0-5 min: 10% B (Isocratic hold to elute highly polar salts/Impurity A).
-
5-25 min: Linear gradient from 10% B to 70% B.
-
25-30 min: 100% B (Column wash to remove Impurity B).
-
-
Detection & Recovery: Monitor at 254 nm. Collect the main peak (typically eluting around 45-50% B). Lyophilize the collected fractions immediately to prevent acid-catalyzed hydrolysis during concentration.
-
Validation Checkpoint: Rerun a 10 µL analytical injection of the lyophilized powder. Purity must integrate to >99.5% Area Under Curve (AUC).
-
References
-
Thieme Connect. (n.d.). Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. Science of Synthesis. Retrieved from[Link]
-
National Center for Biotechnology Information (NCBI). (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC10574567. Retrieved from[Link]
Technical Support Center: Recrystallization of Ethyl 4-(aminocarbonyl)phenylcarbamate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Ethyl 4-(aminocarbonyl)phenylcarbamate via recrystallization. We will address common challenges and provide a robust, field-proven protocol to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of Ethyl 4-(aminocarbonyl)phenylcarbamate?
The single most critical factor is the choice of solvent or solvent system.[1] An ideal solvent should exhibit high solubility for Ethyl 4-(aminocarbonyl)phenylcarbamate at elevated temperatures and low solubility at cooler temperatures. This differential solubility is the fundamental principle that drives the purification process, allowing the desired compound to crystallize while impurities remain in the mother liquor.[1]
Q2: What is the expected appearance and melting point of pure Ethyl 4-(aminocarbonyl)phenylcarbamate?
Pure Ethyl 4-(aminocarbonyl)phenylcarbamate should be a solid, with reported colors ranging from light beige to red.[2] Its melting point has been reported as approximately 70°C, though this was measured after dissolution in chloroform.[2] Another predicted value is around 89°C.[3] A sharp melting point range (e.g., 1-2°C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Q3: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid (oil) rather than a solid. To resolve this, you can:
-
Lower the cooling temperature: Try cooling the solution more slowly to a lower final temperature.
-
Use more solvent: This keeps the compound from becoming supersaturated at a higher temperature.
-
Change solvents: Select a solvent with a lower boiling point.
-
Induce crystallization at a higher temperature: Add a seed crystal or scratch the flask just as the solution begins to cool to encourage crystal formation before the oiling-out temperature is reached.
Q4: My final yield after recrystallization is very low. What are the common causes?
Low yield is a frequent issue. The primary causes include:
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Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling. The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate solvent choice: If the compound is too soluble in the cold solvent, recovery will be poor.
-
Excessive washing: Washing the collected crystals with too much cold solvent can redissolve some of the product. Use minimal amounts of ice-cold solvent for washing.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter during the recrystallization process.
| Problem / Observation | Underlying Cause(s) | Recommended Solution(s) |
| The compound does not dissolve, even in a large volume of boiling solvent. | The chosen solvent is too "poor" for this compound. The compound's polarity does not match the solvent's polarity. | Select a more polar solvent. For Ethyl 4-(aminocarbonyl)phenylcarbamate, if a non-polar solvent like hexane fails, switch to a more polar one like ethyl acetate or an alcohol.[1] |
| No crystals form after the solution has cooled to room temperature and been iced. | The solution is not supersaturated. This can be due to using too much solvent or the compound being highly soluble even in the cold solvent. | 1. Induce Crystallization: Try scratching the inside of the flask below the solvent line with a glass rod. Alternatively, add a tiny "seed" crystal of the pure compound. 2. Reduce Solvent Volume: Gently evaporate some of the solvent by heating the solution and then allow it to cool again. 3. Add an "Anti-Solvent": If using a good solvent (e.g., ethanol), slowly add a poor solvent in which the compound is insoluble (e.g., water) dropwise until persistent cloudiness appears. Reheat to clarify and then cool slowly.[1] |
| The recrystallized product is still colored (e.g., yellow or beige). | Colored impurities are co-crystallizing with the product or were not fully removed. | If the impurities are highly polar, they can be adsorbed onto activated carbon. After dissolving the crude product in the hot solvent, cool it slightly and add a small amount of activated carbon. Re-heat to boiling for a few minutes, then perform a hot filtration to remove the carbon before cooling to crystallize. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.[4] |
| The product's melting point is low and has a broad range. | The sample is still impure. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. | The recrystallization was not effective enough. A second recrystallization may be necessary. Ensure the correct solvent and technique are used. Also, ensure the crystals are completely dry, as residual solvent can also depress the melting point. |
Recommended Recrystallization Protocol: Ethanol/Water System
Based on the structure of Ethyl 4-(aminocarbonyl)phenylcarbamate, which contains both polar (amide, carbamate) and non-polar (phenyl ring) moieties, a mixed-solvent system is highly effective. The protocol for the structurally similar compound ethyl 4-aminobenzoate utilizes an ethanol-water system, which serves as an excellent starting point.[4][5]
Step 1: Small-Scale Solvent Test
Before committing your entire batch, test the ethanol/water system on a small scale (10-20 mg).
-
Place the sample in a small test tube.
-
Add ethanol dropwise at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should dissolve completely.
-
Add water dropwise to the hot solution until it becomes slightly cloudy.
-
Add a drop or two of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly. Abundant crystal formation indicates this is a good solvent system.
Step 2: Main Recrystallization Procedure
-
Dissolution: Place the crude Ethyl 4-(aminocarbonyl)phenylcarbamate in an appropriately sized Erlenmeyer flask with a stir bar. Add the "good" solvent (ethanol) in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding just enough hot ethanol to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.[4]
-
Crystallization: Remove the flask from the heat. Add the "poor" solvent (hot water) dropwise while stirring until the solution just begins to turn cloudy, indicating it is saturated.[4] If necessary, add a few drops of hot ethanol to re-clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture or pure ice-cold water to rinse away the impurity-laden mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter, transferring them to a watch glass to air dry, or placing them in a vacuum oven at a temperature well below the compound's melting point.
Step 3: Quality Control
Assess the purity of the final product by measuring its melting point. A sharp range close to the literature value indicates successful purification.[4]
Data Summary: Solvent Selection
The principle of "like dissolves like" is a useful guide.[1] Ethyl 4-(aminocarbonyl)phenylcarbamate is a moderately polar molecule.
| Solvent | Polarity | Suitability as "Good" Solvent | Suitability as "Poor" Solvent | Notes |
| Water | High | Poor | Excellent | The compound has low water solubility.[3] Ideal as an anti-solvent with a water-miscible organic solvent. |
| Methanol/Ethanol | High | Excellent | Poor | The compound is slightly soluble in methanol.[2] These alcohols are excellent primary solvents for dissolving the compound when hot. |
| Acetone | Medium-High | Good | Fair | A potential single solvent, but may be too effective, leading to lower yields. Can be paired with a non-polar anti-solvent. |
| Ethyl Acetate | Medium | Good | Fair | Often used in workups involving carbamates.[6] Could be a good single solvent or paired with hexane. |
| Dichloromethane | Medium-Low | Good | Poor | The compound is soluble in chloroform (a similar solvent), making this a likely "good" solvent.[2] Its low boiling point is advantageous for removal. |
| Hexane/Heptane | Low | Poor | Excellent | The compound is unlikely to be soluble in alkanes, making them ideal anti-solvents. |
Visual Workflow: Troubleshooting Solvent Selection
The following diagram outlines the logical process for selecting an appropriate recrystallization solvent.
Caption: Logic diagram for selecting a recrystallization solvent.
References
-
Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Methyl carbamate purification by extraction and recrystallization. (2012). ResearchGate. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallisation. UTSC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl N-(4-aminophenyl)carbamate. PubChem. Available at: [Link]
- Google Patents. (n.d.). CN102060734B - Method for preparing N-(4-ethyoxylcarbonylphenyl)-N'-methyl-N'-phenyl carbonamidine.
-
Chemchart. (n.d.). Ethyl (4-aminophenyl)carbamate (57399-97-0). Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl N-phenylcarbamate. Available at: [Link]
-
Organic Syntheses Procedure: ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. Available at: [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
UreaKnowHow. (2025). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A - UreaKnowHow. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl N-phenylcarbamate. PubChem. Available at: [Link]
-
CVUA Stuttgart. (2016). Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. Available at: [Link]
-
ResearchGate. (n.d.). Nitration of Ethyl Carbamates of Phenylenediamines and Aniline. Available at: [Link]
-
PubMed. (2006). Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis. Available at: [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. ETHYL (4-AMINOPHENYL)CARBAMATE | 57399-97-0 [chemicalbook.com]
- 3. Ethyl (4-aminophenyl)carbamate (57399-97-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of Ethyl 4-(aminocarbonyl)phenylcarbamate
Welcome to the technical support center for Ethyl 4-(aminocarbonyl)phenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we will explore the underlying reasons for its low solubility and provide a series of structured troubleshooting steps and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Understanding the Molecule: Ethyl 4-(aminocarbonyl)phenylcarbamate
Ethyl 4-(aminocarbonyl)phenylcarbamate, with the molecular formula C9H12N2O2, is a compound that features both a carbamate and a urea-like functional group.[1] Its structure, containing a phenyl ring, an ethyl ester, and two amide-like functionalities, contributes to its physicochemical properties, including its solubility profile.
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | |
| Predicted Melting Point | 70 °C to 89.19 °C | [2][3] |
| Predicted Water Solubility | 556.25 mg/L to 787.71 mg/L | [2] |
| Predicted LogP | 1.6 | [1] |
Note: These are predicted values and may vary based on experimental conditions and the polymorphic form of the compound.
The presence of hydrogen bond donors (N-H) and acceptors (C=O) suggests some potential for interaction with polar solvents.[4] However, the aromatic ring and the ethyl group introduce lipophilic character, which can limit aqueous solubility.[5] The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar molecules tend to dissolve in polar solvents, while nonpolar molecules dissolve in nonpolar solvents.[4][5]
Common Solubility Problems & Why They Occur
Low aqueous solubility is a significant hurdle for many new chemical entities in drug development, with some estimates suggesting that up to 90% of new drug candidates are poorly water-soluble.[6] Understanding the root cause of poor solubility is the first step in overcoming it.
The Impact of Solid-State Properties: Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[7][8] These different crystalline forms, or polymorphs, can have distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[7][9]
-
Stable vs. Metastable Forms: Generally, the most stable polymorph has the lowest solubility, while metastable forms are more soluble.[10] However, metastable forms can convert to the more stable, less soluble form over time, especially in solution.[9]
-
Amorphous Forms: Amorphous material lacks a long-range ordered crystal lattice. This higher-energy state often leads to greater solubility compared to crystalline forms.[8]
If you observe batch-to-batch variability in solubility, it could be due to the presence of different polymorphs.
The Role of pH in Solubility
Kinetic vs. Thermodynamic Solubility
It's important to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated with the compound and is in equilibrium with the solid material. This is typically measured using methods like the shake-flask method over 24-72 hours.[14]
-
Kinetic Solubility: This is often measured in early drug discovery using high-throughput methods. It reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO). Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated state.
Inconsistent results may arise from not differentiating between these two parameters.
Troubleshooting Guide: A Step-by-Step Approach
This section is structured in a question-and-answer format to directly address common problems.
Q1: My compound is not dissolving in my desired aqueous buffer. What should I do first?
Answer: Start by systematically evaluating basic physical and chemical interventions.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for solubility issues.
Step-by-Step Protocol:
-
Verify Compound and Reagents:
-
Confirm the identity and purity of your Ethyl 4-(aminocarbonyl)phenylcarbamate.
-
Ensure your buffer components are correctly prepared and the final pH is as expected. Contamination in buffers can sometimes affect solubility.[15]
-
-
Attempt Gentle Physical Dissolution Aids:
-
Agitation: Ensure the solution is being adequately stirred or vortexed.
-
Gentle Warming: Cautiously warm the solution (e.g., to 37°C).[16] Increased temperature often enhances solubility.[11][17] Be mindful of potential compound degradation at elevated temperatures.
-
Sonication: Use a sonicator bath to provide mechanical energy, which can help break down solid particles and improve dissolution rates.[16]
-
-
Prepare a Concentrated Stock in an Organic Solvent:
-
For many poorly soluble compounds, preparing a concentrated stock solution in a suitable organic solvent is a standard practice.[18]
-
Recommended Solvents: Based on the structure, Dimethyl Sulfoxide (DMSO) or Ethanol are good starting points.[18] ChemicalBook suggests slight solubility in DMSO and Methanol.[3]
-
Protocol for Stock Solution Preparation (Example with DMSO):
-
Accurately weigh a known amount of Ethyl 4-(aminocarbonyl)phenylcarbamate.
-
Calculate the volume of DMSO needed to achieve a high concentration (e.g., 10-50 mM).
-
Add the DMSO to the solid compound.
-
Vortex and/or sonicate until the solid is completely dissolved.[18]
-
-
-
Dilute the Stock into Your Aqueous Buffer:
-
Add the concentrated organic stock solution dropwise to your vigorously stirring aqueous buffer. This helps to disperse the compound quickly and can sometimes create a transient supersaturated, yet stable, solution.
-
Important: Keep the final concentration of the organic solvent as low as possible (typically <1%, often <0.1%) to avoid solvent effects in biological assays.[18]
-
Q2: I observed precipitation when diluting my organic stock solution into the aqueous buffer. What are my next steps?
Answer: Precipitation upon dilution is a classic sign of a compound's low aqueous solubility.[18] This indicates that the final concentration in the aqueous medium is above its solubility limit.
Advanced Troubleshooting Workflow
Caption: Advanced troubleshooting for precipitation issues.
Here are several strategies to overcome this, ranging from simple to more complex formulation approaches.
-
Lower the Final Concentration: The most straightforward solution is to reduce the target concentration of the compound in your final aqueous solution.[18]
-
pH Adjustment:
-
Rationale: If the compound has ionizable groups, altering the pH can increase solubility by forming a salt in situ.[19][20] Carbamates can be deprotonated under basic conditions, which may increase solubility.[12][13]
-
Protocol:
-
Prepare a series of buffers with varying pH values (e.g., from pH 4 to 10).
-
Add a small, consistent amount of your concentrated stock solution to each buffer.
-
Observe for precipitation and, if possible, quantify the concentration in the clear supernatant using a suitable analytical method (e.g., HPLC-UV). This will help identify the pH at which solubility is maximal.
-
-
-
Use of Co-solvents:
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[21]
-
Common Co-solvents: Polyethylene glycols (e.g., PEG 400), propylene glycol, and ethanol.[21]
-
Considerations: Be aware that co-solvents can impact biological systems, so their use must be compatible with your experimental design.
-
-
Employ Solubilizing Excipients:
-
Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[21]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing solubility.[21][23]
-
Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in formulations.[21]
-
-
Q3: The solubility of my compound seems to vary between different batches. Why is this happening and how can I investigate it?
Answer: Batch-to-batch variability in solubility is often linked to differences in the solid-state properties of the material, most notably polymorphism.[10]
Investigative Steps:
-
Solid-State Characterization:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique to identify different crystalline forms (polymorphs). Each polymorph will produce a unique diffraction pattern.[9]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can detect differences in melting points and phase transitions between polymorphs.
-
-
Equilibrium Solubility Measurement:
-
Protocol: Perform a rigorous shake-flask solubility study on each batch.
-
Add an excess of the solid compound to your chosen buffer (e.g., PBS, pH 7.4).
-
Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[14][16]
-
Separate the undissolved solid by centrifugation and/or filtration.[16]
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC.
-
Analyze the remaining solid using XRPD to see if a phase transformation has occurred during the experiment.[14]
-
-
By comparing the XRPD data and the equilibrium solubility values, you can determine if different batches consist of different polymorphs and how that correlates with their solubility.
Frequently Asked Questions (FAQs)
Q: What is the best all-purpose solvent for Ethyl 4-(aminocarbonyl)phenylcarbamate? A: There is no single "best" solvent. For creating concentrated stock solutions, DMSO is a common and effective starting point due to its strong solubilizing power for a wide range of organic molecules.[18] However, the ideal solvent depends on the specific application and any downstream constraints (e.g., cell toxicity).
Q: Can I heat the compound to get it into solution? A: Gentle warming can be an effective technique to increase the rate of dissolution and solubility.[16] However, it is crucial to be aware of the compound's thermal stability. Excessive heat could lead to degradation. It is recommended to first perform a thermal analysis (e.g., using DSC or TGA) to understand the compound's melting point and decomposition temperature.
Q: How long should I store my stock solutions? A: The stability of the compound in solution is a critical factor. It is always best practice to prepare fresh solutions for each experiment.[18] If you must store stock solutions, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A preliminary stability study, analyzing the stock solution by HPLC over time, is recommended to determine an appropriate storage duration.
Q: Why does my dissolution data show high variability? A: High variability can stem from several sources in the dissolution testing process. These can include inconsistent media preparation, inadequate degassing of the media, vibrations affecting the apparatus, or improper sampling and filtration techniques.[24] It is also possible that the solid form of the drug is changing during the experiment.[10] A thorough investigation of each step of the dissolution method is warranted.[24]
References
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
(n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
-
(n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]
-
(n.d.). Solubilizer Excipients. Protheragen. [Link]
-
(2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]
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(2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]
-
(n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
(2023, September 15). Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. ManTech Publications. [Link]
-
(2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
(n.d.). Carbamate. Solubility of Things. [Link]
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(n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review. [Link]
-
(n.d.). Excipients for solubility and bioavailability enhancement. Gattefosse. [Link]
-
(2023, December 23). A Review on Solubility Enhancement Techniques. Research and Reviews: A Journal of Drug Formulation, Development and Production. [Link]
-
(2014, August 1). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. [Link]
-
(2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
(n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. [Link]
-
(2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
-
(2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
(n.d.). Ethyl carbamate. Wikipedia. [Link]
-
(2024, November 14). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]
-
(n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. [Link]
-
(2025, November 6). Effect of Polymorphism Formulations. Veeprho. [Link]
-
(2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology. [Link]
-
(2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
-
(2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial Chemistry & High Throughput Screening. [Link]
-
(n.d.). ethyl N-(4-aminophenyl)carbamate. PubChem. [Link]
-
(2022, November 4). Dissolution Method Troubleshooting. American Pharmaceutical Review. [Link]
-
(n.d.). Determination of the pKa and pH-Solubility Behavior of an Ionizable Cyclic Carbamate, (S). Pharmaceutical Development and Technology. [Link]
-
(1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). PubMed. [Link]
-
(n.d.). Ethyl (4-aminophenyl)carbamate (57399-97-0). Chemchart. [Link]
-
(2009, April 1). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A. [Link]
-
(n.d.). Dissolution Failure Investigation. Agilent. [Link]
-
(n.d.). Carbamic acid, ethyl ester. PubChem. [Link]
-
(2008, March 18). Effect of water pH on the stability of pesticides. MSU Extension. [Link]
-
(2019, March 30). Urethane (Ethyl Carbamate) Standard - Safety Data Sheet. Agilent. [Link]
-
(n.d.). Compound: ETHYL PHENYLCARBAMATE (CHEMBL2235373). ChEMBL. [Link]
-
(2024, August 25). Solubility Measurement and Correlation of Ethylenediamine Carbamate and Ethylene Urea in a CO2 Capture and Utilization System. Taylor & Francis. [Link]
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- 3. ETHYL (4-AMINOPHENYL)CARBAMATE price,buy ETHYL (4-AMINOPHENYL)CARBAMATE - chemicalbook [m.chemicalbook.com]
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- 13. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. pharmtech.com [pharmtech.com]
- 24. agilent.com [agilent.com]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-(aminocarbonyl)phenylcarbamate
Welcome to the Technical Support Center. The synthesis of Ethyl 4-(aminocarbonyl)phenylcarbamate from 4-aminobenzamide and ethyl chloroformate is a fundamental acylation reaction. However, researchers frequently encounter yield-limiting side reactions, including symmetrical urea formation, over-acylation, and reagent hydrolysis.
As an Application Scientist, I have designed this guide to synthesize field-proven methodologies and mechanistic insights. By understanding the causality behind these side reactions, you can optimize your workflow to ensure high purity and yield.
Mechanistic Overview & Pathway Visualization
Understanding the divergent reaction pathways is critical for troubleshooting. The desired pathway involves the nucleophilic attack of the aniline nitrogen on ethyl chloroformate. However, deviations in temperature, stoichiometry, or solvent dryness can activate competing pathways that consume your starting materials.
Reaction pathways in the synthesis of Ethyl 4-(aminocarbonyl)phenylcarbamate.
Troubleshooting FAQs
Q1: My LC-MS shows a significant mass corresponding to a symmetrical urea by-product. Why is this happening and how can I prevent it? Causality: Urea formation is a classic side reaction in carbamate synthesis. It occurs when the newly formed carbamate undergoes base-catalyzed deprotonation. The relatively acidic proton on the carbamate nitrogen is abstracted by the base, leading to the elimination of ethoxide and the formation of a highly reactive isocyanate intermediate 1. This isocyanate rapidly reacts with unreacted 4-aminobenzamide to form a symmetrical urea 2. Solution:
-
Temperature Control: Keep the reaction strictly at 0 °C during the addition of ethyl chloroformate and avoid heating the reaction mixture above room temperature 3.
-
Base Selection: Avoid using a large excess of strong inorganic bases. Use a mild, non-nucleophilic organic base like pyridine or triethylamine (TEA) at no more than 1.1 to 1.2 equivalents.
Q2: I am observing over-acylation (bis-carbamate formation). How do I control the selectivity? Causality: While the primary aniline nitrogen is the most nucleophilic site on 4-aminobenzamide, the primary amide (-CONH₂) can also undergo acylation if an excess of the electrophile is present. Furthermore, the aniline nitrogen itself can be double-acylated under forcing conditions. Solution:
-
Strict Stoichiometry: Limit ethyl chloroformate to exactly 1.05 equivalents.
-
Addition Rate: Add the chloroformate dropwise over 20–30 minutes to a dilute solution of the amine. This prevents localized high concentrations of the electrophile that drive secondary acylation events.
Q3: The reaction stalls with unreacted 4-aminobenzamide remaining, despite adding the correct equivalents of reagents. What went wrong? Causality: Ethyl chloroformate is highly sensitive to moisture. In the presence of adventitious water in your solvent or atmosphere, it rapidly hydrolyzes into ethanol, carbon dioxide, and hydrochloric acid 2. This consumes your electrophile and neutralizes your base, halting the reaction prematurely. Solution: Ensure all solvents (e.g., THF, DCM) are strictly anhydrous. Conduct the reaction under a positive pressure of dry nitrogen or argon. Always use fresh or properly stored ethyl chloroformate.
Self-Validating Experimental Protocol
This protocol is designed with built-in validation steps to ensure scientific integrity and reproducibility at every stage.
Step 1: Preparation and Dissolution
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with nitrogen.
-
Dissolve 1.0 equivalent of 4-aminobenzamide in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Validation Check: Ensure complete dissolution. A cloudy mixture indicates moisture contamination or degraded starting material.
Step 2: Base Addition and Cooling
-
Add 1.1 equivalents of anhydrous pyridine (or triethylamine).
-
Cool the reaction flask in an ice-water bath to exactly 0 °C. Allow 10 minutes for temperature equilibration.
Step 3: Electrophile Addition
-
Prepare a solution of 1.05 equivalents of ethyl chloroformate in a small volume of anhydrous DCM.
-
Add this solution dropwise over 20 minutes using a syringe pump or addition funnel.
-
Validation Check: You should observe a mild exotherm and the formation of a white precipitate (pyridinium hydrochloride or triethylammonium chloride), validating that the acylation and acid-neutralization are actively occurring.
Step 4: Monitoring and Quenching
-
Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 1-2 hours.
-
Validation Check: Monitor the reaction via TLC (e.g., 50% EtOAc in Hexanes). The highly polar starting material (Rf ~0.1) should disappear, replaced by a less polar product spot (Rf ~0.4).
-
Once complete, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
Step 5: Workup and Isolation
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with 1M HCl (to remove unreacted amine and pyridine), followed by saturated NaHCO₃, and finally brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-(aminocarbonyl)phenylcarbamate.
Condition Optimization Matrix
The following table summarizes the quantitative impact of various reaction parameters on the product distribution, demonstrating the necessity of the optimized conditions described above.
| Condition | Base (Eq.) | Electrophile (Eq.) | Temp (°C) | Target Carbamate Yield (%) | Urea Side Product (%) | Over-acylated Product (%) |
| Optimized | Pyridine (1.1) | 1.05 | 0 to RT | 89% | < 2% | < 1% |
| Excess Base | Pyridine (3.0) | 1.05 | 0 to RT | 65% | 22% | < 1% |
| Excess Electrophile | Pyridine (1.1) | 2.50 | 0 to RT | 41% | < 2% | 48% |
| Elevated Temp | Pyridine (1.1) | 1.05 | 60 (Reflux) | 35% | 45% | 5% |
| Wet Solvent | Pyridine (1.1) | 1.05 | 0 to RT | 20% | < 2% | < 1% |
References
-
"Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives." Beilstein Journal of Organic Chemistry, 2021.[Link]
Sources
Thermal instability issues with Ethyl 4-(aminocarbonyl)phenylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential thermal instability issues associated with Ethyl 4-(aminocarbonyl)phenylcarbamate. This document offers troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments and drug development programs.
Introduction
Ethyl 4-(aminocarbonyl)phenylcarbamate is a molecule of interest in pharmaceutical research. As with many complex organic molecules, understanding its stability profile is critical for obtaining reliable experimental data and ensuring the quality of drug candidates. This guide is designed to proactively address potential challenges related to the thermal lability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of Ethyl 4-(aminocarbonyl)phenylcarbamate?
A1: Based on available data, the key estimated physical properties are summarized below. It is crucial to note that the melting point is a critical parameter to consider when assessing thermal stability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| Predicted Melting Point | 89.19 °C | Chemchart[2] |
| Predicted Boiling Point | 288.78 °C | Chemchart[2] |
Q2: What are the general thermal degradation pathways for carbamates?
A2: Carbamates can undergo several thermal decomposition pathways. The specific pathway and the temperature at which it occurs depend on the structure of the carbamate. Two common pathways are:
-
Elimination to form isocyanate and alcohol: This is a retro-synthesis of the carbamate formation. For Ethyl 4-(aminocarbonyl)phenylcarbamate, this would theoretically yield 4-(aminocarbonyl)phenyl isocyanate and ethanol.[3]
-
Decarboxylation and amine formation: This pathway involves the loss of carbon dioxide to form an amine. In this case, it could lead to the formation of 4-aminobenzamide and ethylene.[3]
Understanding these potential pathways is crucial for identifying degradation products during stability studies.
Q3: How should I properly store Ethyl 4-(aminocarbonyl)phenylcarbamate to minimize degradation?
A3: Given the potential for thermal instability, especially as the compound approaches its predicted melting point, stringent storage conditions are recommended.
-
Solid Form: Store in a tightly sealed container in a refrigerator (2-8 °C) or freezer (-20 °C) to minimize thermal stress. The container should be opaque to protect against potential photosensitivity.
-
In Solution: If the compound is in solution, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store solutions at 2-8 °C in amber vials. The stability in various solvents should be experimentally determined.
Q4: I am observing inconsistent results in my assays. Could this be related to the thermal instability of the compound?
A4: Yes, inconsistent results are a common sign of compound instability. Degradation can lead to a lower effective concentration of the active compound and the presence of impurities that may interfere with the assay. It is essential to implement the handling and storage recommendations in this guide and to analytically verify the purity of the compound before use.
Troubleshooting Guide: Investigating and Managing Thermal Instability
This section provides a structured approach to identifying and addressing potential thermal instability issues with Ethyl 4-(aminocarbonyl)phenylcarbamate.
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Symptom: Appearance of new peaks or a decrease in the main peak area in your chromatogram over time or after sample processing at elevated temperatures.
-
Potential Cause: Thermal degradation of Ethyl 4-(aminocarbonyl)phenylcarbamate.
-
Troubleshooting Workflow:
Figure 1. Workflow for investigating suspected thermal degradation.
Issue 2: Poor Reproducibility in Biological Assays
-
Symptom: High variability in experimental results between replicates or on different days.
-
Potential Cause: Degradation of the compound during sample preparation or incubation steps that involve elevated temperatures.
-
Troubleshooting Protocol:
-
Review Experimental Protocol: Identify all steps where the compound is subjected to temperatures above ambient.
-
Implement Cold Chain: Maintain the compound and its solutions on ice or in a cold block whenever possible.
-
Spike-in Control: In a control experiment, spike a known concentration of the compound into the assay medium and incubate under the same conditions as your experiment, but without the biological components. Analyze the concentration of the compound at the beginning and end of the incubation period by HPLC to determine the extent of degradation.
-
Consider Formulation: If the compound is highly unstable in your current solvent, investigate alternative, more stabilizing formulations.
-
Issue 3: No Data on Thermal Decomposition Profile
-
Symptom: Lack of specific data on the decomposition temperature and degradation products.
-
Recommended Action: Perform a forced degradation study. This is a systematic way to evaluate the intrinsic stability of the molecule.[4][5]
-
Sample Preparation: Prepare a solution of Ethyl 4-(aminocarbonyl)phenylcarbamate in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[5]
-
Stress Conditions:
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at various temperatures below and above its predicted melting point (e.g., 60 °C, 80 °C, 100 °C).
-
Solution State: Incubate aliquots of the solution at different temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a photodiode array (PDA) detector to obtain UV spectra of all peaks and an MS detector for mass identification of potential degradants.
-
Data Interpretation:
-
Calculate the percentage of degradation at each time point and temperature.
-
Identify and, if possible, characterize the major degradation products.
Figure 2. Workflow for a forced thermal degradation study. -
Conclusions and Recommendations
While specific experimental data on the thermal instability of Ethyl 4-(aminocarbonyl)phenylcarbamate is limited in the public domain, the general behavior of carbamates suggests that thermal degradation is a potential risk. Proactive measures, including proper storage, controlled experimental conditions, and analytical verification of compound purity, are essential for ensuring the reliability of research and development activities. When in doubt, a forced degradation study is a valuable tool for definitively characterizing the stability of this compound.
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 10, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved March 10, 2026, from [Link]
-
Ethyl (4-aminophenyl)carbamate (57399-97-0). (n.d.). Chemchart. Retrieved March 10, 2026, from [Link]
-
Force Degradation for Pharmaceuticals: A Review. (2021). International Journal of Scientific Development and Research, 6(12). Retrieved from [Link]
-
ethyl N-(4-aminophenyl)carbamate. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]
- Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458.
Sources
- 1. ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl (4-aminophenyl)carbamate (57399-97-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Removing unreacted starting materials from Ethyl 4-(aminocarbonyl)phenylcarbamate
Welcome to the Technical Support Center for carbamate synthesis and purification. This guide is designed for researchers and drug development professionals who are synthesizing Ethyl 4-(aminocarbonyl)phenylcarbamate and need to isolate the target compound from unreacted starting materials (typically 4-aminobenzamide and ethyl chloroformate) and basic catalysts.
The synthesis of N-substituted phenyl carbamates typically involves the nucleophilic attack of a primary amine on a chloroformate in the presence of a base[1]. While this reaction is highly efficient, residual starting materials can interfere with downstream biological assays or subsequent synthetic steps.
Purification Workflow
Workflow for the extraction and purification of Ethyl 4-(aminocarbonyl)phenylcarbamate.
Troubleshooting & FAQs
Q1: Why does ethyl chloroformate selectively react with the aniline amine and not the primary amide of 4-aminobenzamide? Causality: The nucleophilicity of the two nitrogen atoms in 4-aminobenzamide is vastly different. The lone pair on the amide nitrogen (-CONH₂) is delocalized into the adjacent carbonyl π -system, rendering it non-nucleophilic under standard conditions. Conversely, the basic structure of 4-aminobenzamide features an aniline-like amino group (-NH₂) attached to the benzene ring[2]. This amine retains sufficient nucleophilicity to attack the highly electrophilic ethyl chloroformate[1].
Q2: How do I selectively remove unreacted 4-aminobenzamide without hydrolyzing my carbamate product? Causality: The separation relies on exploiting pKa differences. The aniline amine of 4-aminobenzamide has a conjugate acid pKa of ~2.5–3.0. The product, Ethyl 4-(aminocarbonyl)phenylcarbamate, lacks this basic center (carbamate nitrogens are neutral). Solution: Washing the organic layer with dilute hydrochloric acid (1M HCl) is a standard and highly effective method to protonate unreacted basic starting materials and amine catalysts, driving them into the aqueous phase[3],[4]. The carbamate product is stable to cold, dilute acid for the brief duration of a liquid-liquid extraction.
Q3: What is the most effective way to quench and remove excess ethyl chloroformate? Causality: Ethyl chloroformate is a volatile, reactive electrophile. If left unquenched, it can react with moisture during solvent evaporation to form HCl and ethanol, which may degrade the product. Solution: Quench the crude reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃). The bicarbonate actively hydrolyzes the chloroformate into ethanol, CO₂, and chloride salts. These harmless byproducts are easily washed away in the aqueous phase.
Q4: My product is oiling out instead of crystallizing. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when residual impurities—such as trace triethylamine base or unquenched ethyl chloroformate—act as plasticizers, preventing crystal lattice formation. Solution: Ensure complete removal of the base via a rigorous acid wash. Once the organic layer is highly pure, perform a solvent swap. Dissolve the crude oil in a minimal amount of hot ethanol, then add water dropwise until the cloud point is reached to induce proper crystallization.
Quantitative Physicochemical Data
To design a self-validating purification system, it is critical to understand the physicochemical properties of the reaction components. 4-aminobenzamide is sparingly soluble in neutral water but highly soluble in acidic solutions[5].
| Component | Function | pKa (Conjugate Acid) | Solubility (Organic phase) | Solubility (1M HCl aq) | Volatility |
| Ethyl 4-(aminocarbonyl)phenylcarbamate | Target Product | < 0 (Neutral) | High | Very Low | N/A (Solid) |
| 4-Aminobenzamide | Starting Material | ~2.5 - 3.0 | Moderate | High (Forms HCl salt) | N/A (Solid) |
| Ethyl Chloroformate | Reagent | N/A | High | Hydrolyzes | 93 °C (Volatile) |
| Triethylamine (TEA) | Base Catalyst | ~10.7 | High | High (Forms HCl salt) | 89 °C (Volatile) |
Step-by-Step Experimental Protocol
Objective: Isolate Ethyl 4-(aminocarbonyl)phenylcarbamate with >99% purity from a crude reaction mixture. Prerequisites: The reaction must be dissolved in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Quenching & Hydrolysis:
-
Cool the reaction mixture to 0–5 °C using an ice bath.
-
Slowly add an equal volume of saturated aqueous NaHCO₃.
-
Self-Validation: Observe the biphasic mixture. Vigorous gas evolution (CO₂) indicates the active destruction of unreacted ethyl chloroformate and neutralization of HCl byproducts. Stir for 30 minutes until gas evolution strictly ceases.
-
-
First Phase Separation:
-
Transfer the mixture to a separatory funnel. Drain the organic layer into a clean Erlenmeyer flask and discard the aqueous layer.
-
-
Acid Wash (Amine Removal):
-
Return the organic layer to the separatory funnel. Add an equal volume of cold 1M HCl.
-
Shake vigorously and vent frequently.
-
Causality: The low pH environment forces the complete protonation of unreacted 4-aminobenzamide and the basic catalyst, trapping them in the aqueous phase.
-
-
Second Phase Separation:
-
Allow the layers to separate.
-
Self-Validation: Check the pH of the separated aqueous layer using indicator paper. It must be < 2. If the pH is > 2, the acid has been depleted; repeat Step 3 with fresh 1M HCl. Discard the acidic aqueous layer.
-
-
Final Wash & Drying:
-
Wash the organic layer with an equal volume of brine (saturated NaCl) to remove bulk water and prevent emulsions.
-
Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.
-
-
Concentration & Recrystallization:
-
Evaporate the organic solvent under reduced pressure to yield a crude solid.
-
Dissolve the solid in a minimum amount of boiling Ethanol. Slowly add Water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool undisturbed to room temperature, then place it in an ice bath for 1 hour.
-
Filter the resulting crystals under a vacuum and wash with cold 1:1 Ethanol/Water.
-
References
- Google Patents. "Method of obtaining phenyl carbamates" (WO2007014973A2). Google Patents.
- Google Patents. "A process for the preparation of phenylcarbamates" (EP1991524A1). Google Patents.
-
ChemBK. "4-Aminobenzamide - Physico-chemical Properties." ChemBK. URL:[Link]
Sources
Technical Support Center: Optimizing pH Conditions for Ethyl 4-(aminocarbonyl)phenylcarbamate Stability
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the pH stability of Ethyl 4-(aminocarbonyl)phenylcarbamate. Understanding the impact of pH is critical for developing robust formulations, ensuring accurate analytical results, and maintaining the therapeutic efficacy of this compound.
Introduction: The pH Stability Challenge with Carbamates
Ethyl 4-(aminocarbonyl)phenylcarbamate, like other carbamates, contains an ester-amide hybrid functional group susceptible to hydrolysis. This chemical degradation is highly dependent on the pH of the aqueous environment. Both acidic and, more significantly, alkaline conditions can catalyze the cleavage of the carbamate linkage, leading to a loss of the parent compound and the formation of degradation products. This guide will walk you through the principles of this degradation and provide actionable protocols to determine the optimal pH for maximizing the stability of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of Ethyl 4-(aminocarbonyl)phenylcarbamate is showing rapid degradation. What is the most likely cause?
A1: The most common cause of rapid degradation for carbamates is exposure to alkaline conditions (pH > 7.5). Carbamates are highly susceptible to base-catalyzed hydrolysis. The rate of this degradation increases significantly as the pH rises. If your solution is unbuffered or formulated in an alkaline medium, the carbamate ester linkage is likely being cleaved.
Troubleshooting Steps:
-
Measure the pH of your solution immediately. If it is above 7.0, this is the primary suspect.
-
Review your solvent and excipient composition. Ensure that no basic components are present that could be elevating the pH.
-
Store samples in a slightly acidic buffer. Most carbamates exhibit maximum stability in a slightly acidic environment, typically around pH 5.
Q2: What are the expected degradation products of Ethyl 4-(aminocarbonyl)phenylcarbamate under hydrolytic stress?
A2: Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the carbamate bond. While the exact products can vary, the most probable degradation products are:
-
4-aminobenzamide: Formed by the cleavage of the carbamate's ester linkage.
-
Ethanol: The alcohol portion of the ester.
-
Carbon Dioxide: A potential byproduct of the carbamic acid intermediate's decomposition.
-
Aniline derivatives: Further degradation of 4-aminobenzamide is possible under harsh conditions.
The general mechanism for alkaline hydrolysis of N-aryl carbamates often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism, which involves the formation of an isocyanate intermediate.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed base-catalyzed hydrolysis pathway for Ethyl 4-(aminocarbonyl)phenylcarbamate.
Caption: Proposed pathway for alkaline hydrolysis.
Q3: How do I experimentally determine the optimal pH for the stability of my compound?
A3: A pH-rate profile study is the standard method to determine the pH of maximum stability. This involves incubating your compound in a series of buffers across a wide pH range and monitoring its concentration over time.
Workflow for a pH-Rate Profile Study:
Caption: Workflow for a pH-rate profile study.
Experimental Protocol: pH-Rate Profile Study
This protocol provides a step-by-step guide to performing a forced degradation study to determine the pH stability of Ethyl 4-(aminocarbonyl)phenylcarbamate.
1. Materials and Reagents:
-
Ethyl 4-(aminocarbonyl)phenylcarbamate reference standard
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
Calibrated pH meter
-
Constant temperature incubator or water bath
-
HPLC system with UV detector
-
Validated stability-indicating HPLC method (see below for development guidance)
2. Buffer Preparation:
-
Prepare a series of buffers covering a pH range of 2 to 12. For example:
-
pH 2-3: Citrate buffer
-
pH 4-5: Acetate buffer
-
pH 6-8: Phosphate buffer
-
pH 9-10: Borate buffer
-
pH 11-12: Phosphate or Glycine-NaOH buffer
-
-
Ensure the buffer strength is consistent (e.g., 50 mM) across all solutions.
3. Sample Preparation and Incubation:
-
Prepare a stock solution of Ethyl 4-(aminocarbonyl)phenylcarbamate in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In separate vials for each pH and time point, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). The final percentage of organic solvent should be low (<5%) to minimize its effect on pH and stability.
-
Incubate all samples at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove the corresponding vials from the incubator.
-
Quench the reaction by neutralizing the solution (if necessary) and/or diluting with the mobile phase to stop further degradation. Store quenched samples at a low temperature (e.g., 4°C) until analysis.
4. HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all potential degradation products.
-
Record the peak area of the parent compound at each time point for each pH.
5. Data Analysis:
-
For each pH, plot the natural logarithm of the parent drug concentration (or peak area) versus time.
-
The slope of this line will be the negative of the observed pseudo-first-order rate constant (-kobs).
-
Create a pH-rate profile by plotting the logarithm of kobs versus pH. The lowest point on this curve corresponds to the pH of maximum stability.
Data Presentation: Expected Stability Profile
The following table provides a hypothetical but realistic dataset from a pH-rate profile study of a typical N-aryl carbamate, illustrating the expected trend in stability.
| pH | Buffer System | Temperature (°C) | Observed Rate Constant (kobs, hr-1) | Half-life (t1/2, hours) |
| 2.0 | Citrate | 60 | 0.005 | 138.6 |
| 4.0 | Acetate | 60 | 0.001 | 693.1 |
| 5.0 | Acetate | 60 | 0.0008 | 866.4 |
| 7.0 | Phosphate | 60 | 0.015 | 46.2 |
| 9.0 | Borate | 60 | 0.25 | 2.8 |
| 11.0 | Phosphate | 60 | 4.3 | 0.16 |
This data is illustrative and should be experimentally determined for Ethyl 4-(aminocarbonyl)phenylcarbamate.
The data clearly indicates that the compound is most stable around pH 5 and degrades rapidly in neutral to alkaline conditions.
Q4: How do I develop a stability-indicating HPLC method for this analysis?
A4: A stability-indicating method is one that is validated to be specific for the quantification of the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[1]
Key Steps for Method Development:
-
Generate Degraded Samples: Perform forced degradation studies by exposing the compound to acid, base, heat, light, and oxidation.[2][3] This will create the degradation products that the method needs to separate.
-
Select an Appropriate Column and Mobile Phase: A reversed-phase C18 column is a common starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate polar degradation products from the less polar parent compound.
-
Optimize Separation: Adjust the gradient slope, mobile phase pH, and temperature to achieve adequate resolution between the parent peak and all degradation peaks.
-
Method Validation: Validate the final method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[4][5]
References
-
Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Reactivity of phenyl N-phenylcarbamates in the alkaline hydrolysis reaction. ResearchGate. Available at: [Link]
-
Kinetics of the alkaline hydrolysis of several alkyl phenylcarbazates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Carbamates. IV. Kinetics and mechanism of hydrolysis of substituted phenyl N-methylcarbamates in strongly alkaline and acid media. Semantic Scholar. Available at: [Link]
-
Predicting Reactivities of Phenyl N -methylcarbamates in their Alkaline Hydrolysis. ResearchGate. Available at: [Link]
-
Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. PubMed. Available at: [Link]
-
Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review. PubMed. Available at: [Link]
-
Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
pH rate profile for the hydrolysis of 1a-e and 2. ResearchGate. Available at: [Link]
-
Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]
-
Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. Available at: [Link]
-
Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. LinkedIn. Available at: [Link]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Introduction to Analytical Method Development and Validation. Lab Manager. Available at: [Link]
-
Interpretation of pH-activity profiles for acid-base catalysis from molecular simulations. PNAS. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Purification of Ethyl 4-(aminocarbonyl)phenylcarbamate
Welcome to the technical support center for the purification of Ethyl 4-(aminocarbonyl)phenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the separation of the target compound from common byproducts and impurities. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
I. Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of Ethyl 4-(aminocarbonyl)phenylcarbamate.
Question 1: My final product has a low melting point and a broad melting range. How can I identify the impurity and remove it?
A low and broad melting point is a classic indicator of an impure sample. The most likely culprits are unreacted starting materials or common byproducts from the synthesis.
Plausible Cause & Identification:
-
Unreacted Starting Materials: Depending on the synthetic route, common starting materials could include p-phenylenediamine or ethyl chloroformate.[1] These can often be detected by Thin Layer Chromatography (TLC) against a standard of the starting material.
-
Di-substituted Byproducts: If the reaction conditions are not carefully controlled, the formation of symmetrical or unsymmetrical ureas and dicarbamates can occur.[2] For instance, the reaction of the product with another molecule of ethyl chloroformate would yield a dicarbamate.
-
Hydrolysis Products: The carbamate or urea functionalities can be susceptible to hydrolysis, especially in the presence of acid or base during workup, leading to the formation of corresponding amines and carboxylic acids.
Recommended Actions & Scientific Rationale:
-
Characterization of the Impurity:
-
TLC Analysis: Run a TLC of your crude product alongside the starting materials. Use a solvent system of varying polarity (e.g., ethyl acetate/hexane mixtures) to achieve good separation. The presence of a spot with the same Rf value as a starting material is a strong indicator.
-
LC-MS Analysis: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[3][4] It can separate the components of your mixture and provide the molecular weight of each, allowing for the identification of byproducts.
-
-
Purification Strategy Selection:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
-
Column Chromatography: If recrystallization is ineffective or if you have a complex mixture of byproducts, column chromatography is the preferred method.[5]
-
Experimental Protocol: Recrystallization of Ethyl 4-(aminocarbonyl)phenylcarbamate
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of solvents can also be effective. For carbamates, ethanol or ethanol/water mixtures are often good starting points.[6][7]
-
Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Question 2: I am seeing a significant amount of a polar byproduct that is difficult to separate by column chromatography. What are my options?
Highly polar byproducts can co-elute with the desired product, especially if the product itself has some polarity.
Plausible Cause & Identification:
-
Urea Derivatives: The formation of biuret or other urea-related impurities is common in syntheses involving ureas or carbamates.[8][9] These compounds are often quite polar due to the presence of multiple N-H and C=O bonds.
-
Ammonium Carbamate Salts: If ammonia is used or generated in the reaction, it can react with carbon dioxide (from air or as a byproduct) to form ammonium carbamate, which is a highly polar salt.[10][11]
Recommended Actions & Scientific Rationale:
-
Acid-Base Extraction: This technique exploits the different acidic/basic properties of the components in your mixture.
-
Rationale: Your target compound, Ethyl 4-(aminocarbonyl)phenylcarbamate, is neutral. However, if you have basic impurities (like unreacted amines) or acidic impurities (like hydrolyzed carboxylic acids), you can selectively move them into an aqueous layer by treating your organic solution with an acidic or basic aqueous solution, respectively.
-
-
Modification of Chromatographic Conditions:
-
Solvent System Modification: Adding a small amount of a polar solvent like methanol to your ethyl acetate/hexane mobile phase can sometimes improve the separation of polar compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase for your column chromatography. While silica gel is the most common, alumina or reverse-phase silica (C18) can offer different selectivity.[12]
-
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate any basic impurities, making them soluble in the aqueous layer. Separate the layers.
-
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate any acidic impurities, moving them into the aqueous layer. Separate the layers.
-
Water Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water-soluble impurities and to help break any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
II. Frequently Asked Questions (FAQs)
What are the most common byproducts in the synthesis of Ethyl 4-(aminocarbonyl)phenylcarbamate?
The formation of byproducts is highly dependent on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Such as p-phenylenediamine and ethyl chloroformate.
-
Di-substituted Products: Formation of N,N'-bis(ethoxycarbonyl)-p-phenylenediamine if an excess of ethyl chloroformate is used.
-
Urea Derivatives: Side reactions can lead to the formation of various urea derivatives.[2]
-
Hydrolysis Products: p-Aminobenzamide or p-aminobenzoic acid can form if the carbamate or ester groups are hydrolyzed during the reaction or workup.
What is a good starting point for a solvent system in column chromatography for this compound?
A good starting point for silica gel column chromatography would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.
Recommended Starting Ratios:
| Hexane | Ethyl Acetate | Polarity |
| 90% | 10% | Low |
| 70% | 30% | Medium |
| 50% | 50% | High |
You should first determine the optimal solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.3-0.4.
How can I confirm the purity of my final product?
A combination of techniques should be used to confirm the purity of your Ethyl 4-(aminocarbonyl)phenylcarbamate:
-
Melting Point Analysis: A sharp melting point that matches the literature value is a good indication of purity.
-
Chromatographic Analysis: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC or GC chromatogram suggests high purity.
-
Spectroscopic Analysis:
-
NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy will confirm the structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Will confirm the molecular weight of your product.[3]
-
Infrared (IR) Spectroscopy: Will confirm the presence of the key functional groups (N-H, C=O, C-O).
-
III. Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for purifying Ethyl 4-(aminocarbonyl)phenylcarbamate.
Caption: A decision tree for the initial purification strategy.
Caption: A workflow for troubleshooting persistent impurities.
IV. References
-
Urea - Wikipedia. Available at: [Link]
-
EP1991524A1 - A process for the preparation of phenylcarbamates - Google Patents. Available at:
-
Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b - JOCPR. Available at: http://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21b.pdf
-
Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. Available at: [Link]
-
Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal - PMC. Available at: [Link]
-
US7914682B2 - Method for removing impurities from a urea solution - Google Patents. Available at:
-
CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
US2892870A - Process for purifying and crystallizing urea - Google Patents. Available at:
-
Synthesis of ethyl N-phenylcarbamate - PrepChem.com. Available at: [Link]
-
Methyl carbamate purification by extraction and recrystallization - ResearchGate. Available at: [Link]
-
Carbamate compounds, compositions and method of making the same - Patent 0152820. Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]
-
CN102060734B - Method for preparing N-(4-ethyoxylcarbonylphenyl)-N'-methyl-N'-phenyl carbonamidine - Google Patents. Available at:
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]
-
ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem - NIH. Available at: [Link]
-
Ethyl (4-aminophenyl)carbamate (57399-97-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. Available at: [Link]
-
US5316554A - Method for processing crystalline ammonium carbamate - Google Patents. Available at:
-
Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Operational difficulties & measures of low pressure carbamate condenser due to crystallization | UreaKnowHow. Available at: [Link]
-
Ethyl carbamate - Wikipedia. Available at: [Link]
-
CN101747234A - Method for synthesizing phenyl carbamate - Google Patents. Available at:
-
Faster, More Sensitive Determination of Carbamates in Drinking Water | LCGC International. Available at: [Link]
-
Determination of ethyl N-phenyl carbamate, 4,4′-methylenebis(ethyl phenylcarbamate) and 4,4′-methylenebis(phenyl isocyanate) by high-performance liquid chromatography - Analyst (RSC Publishing). Available at: [Link]
Sources
- 1. Ethyl (4-aminophenyl)carbamate (57399-97-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Carbamate compounds, compositions and method of making the same - Patent 0152820 [data.epo.org]
- 8. Urea - Wikipedia [en.wikipedia.org]
- 9. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 10. US5316554A - Method for processing crystalline ammonium carbamate - Google Patents [patents.google.com]
- 11. ureaknowhow.com [ureaknowhow.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
1H NMR spectrum analysis of Ethyl 4-(aminocarbonyl)phenylcarbamate
Title: 1H NMR Spectrum Analysis of Ethyl 4-(aminocarbonyl)phenylcarbamate: High-Field vs. Benchtop Performance Guide
As permanent magnet technologies advance, benchtop NMR spectrometers (e.g., 60–80 MHz) are increasingly deployed in QA/QC environments and synthetic laboratories, challenging the traditional monopoly of superconducting high-field NMR (e.g., 400+ MHz)[1]. However, analyzing bi-functional aromatic intermediates like Ethyl 4-(aminocarbonyl)phenylcarbamate (C₁₀H₁₂N₂O₃) presents unique spectroscopic challenges.
This guide objectively compares the analytical performance of a standard 400 MHz high-field system against a 60 MHz benchtop system for this specific molecule. By dissecting the causality behind solvent effects, restricted rotation, and second-order coupling, we provide a self-validating framework for researchers to optimize their NMR workflows.
Mechanistic Insights & Experimental Design
Ethyl 4-(aminocarbonyl)phenylcarbamate features a para-substituted benzene ring flanked by an ethyl carbamate group (-NHCOOCH₂CH₃) and a primary amide group (-CONH₂). Successful structural elucidation relies on understanding the physical chemistry of these functional groups in solution[2].
-
Solvent Causality (Why DMSO-d₆?): The molecule contains three exchangeable protons (one carbamate NH, two amide NH₂ protons). If analyzed in Chloroform-d (CDCl₃), rapid intermolecular proton exchange would broaden these signals into the baseline, rendering them unintegrable. Dimethyl sulfoxide-d₆ (DMSO-d₆) acts as a strong hydrogen-bond acceptor, locking the labile protons in place, drastically slowing the exchange rate on the NMR timescale, and yielding sharp, quantifiable singlets.
-
Restricted Rotation of the Amide: The -CONH₂ group exhibits partial double-bond character between the carbonyl carbon and the nitrogen due to resonance. This restricted rotation makes the two amide protons chemically and magnetically non-equivalent—one sits cis to the carbonyl oxygen, the other trans. Consequently, they appear as two distinct broad singlets (~7.80 ppm and ~7.20 ppm) rather than a single integrated peak.
-
The "Roofing" Effect (Strong vs. Weak Coupling): The para-substituted aromatic ring forms an AA'BB' spin system. At 400 MHz, the chemical shift difference ( Δν ) between the two sets of aromatic protons is large compared to their coupling constant ( J ), resulting in a clean, first-order pair of doublets. At 60 MHz, Δν shrinks proportionally with the magnetic field, while J remains constant. As the Δν/J ratio approaches 2, strong second-order coupling occurs, causing the inner peaks to grow and outer peaks to shrink (the "roofing" effect), ultimately collapsing into an overlapping multiplet[2].
Experimental Protocol: A Self-Validating Workflow
To ensure data integrity and reproducibility across both instrument classes, the following standardized protocol must be adhered to.
Step 1: Quantitative Sample Preparation
-
High-Field (400 MHz): Weigh exactly 15.0 mg of the analyte.
-
Benchtop (60 MHz): Weigh exactly 50.0 mg of the analyte. Causality: The lower inherent sensitivity of the 1 Tesla permanent magnet requires a highly concentrated sample to achieve an adequate Signal-to-Noise Ratio (SNR) within a practical timeframe[1].
-
Dissolve the respective masses in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ = 0.00 ppm). Vortex for 30 seconds to ensure a homogenous solution.
Step 2: Instrument Setup & Shimming
-
Transfer the solutions to standard 5 mm borosilicate glass NMR tubes. Ensure the solvent column is precisely 4.5 cm high to prevent magnetic field inhomogeneities at the coil edges.
-
Perform Automated Tuning and Matching (ATM) for the ¹H nucleus.
-
Execute gradient shimming (400 MHz) or 1D simplex shimming (60 MHz) until the full width at half maximum (FWHM) of the TMS signal is <1.0 Hz.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent 30° pulse).
-
Relaxation Delay (D1): 2.0 seconds. Causality: The carbamate NH proton often has a longer longitudinal relaxation time ( T1 ). A 2.0s delay ensures complete relaxation between scans, preventing the under-integration of this critical signal.
-
Number of Scans (NS): 16 scans (400 MHz) vs. 64 scans (60 MHz).
-
Spectral Width: 15 ppm (to safely capture the downfield carbamate NH at ~9.85 ppm).
Data Presentation: 400 MHz vs. 60 MHz Comparison
The table below summarizes the quantitative ¹H NMR data obtained from both systems, highlighting the resolution disparities.
| Chemical Group | Expected Shift (δ, ppm) | Multiplicity & Coupling | Integration | 400 MHz Performance | 60 MHz Benchtop Performance |
| Carbamate NH | 9.85 | Singlet (s) | 1H | Sharp, baseline resolved | Broad singlet, fully resolved |
| Amide NH (cis) | 7.82 | Broad Singlet (br s) | 1H | Cleanly resolved | Overlaps heavily with Ar-H |
| Aromatic CH (ortho to amide) | 7.80 | Doublet (d, J=8.8 Hz) | 2H | Clean doublet | Complex multiplet (AB system) |
| Aromatic CH (ortho to carbamate) | 7.52 | Doublet (d, J=8.8 Hz) | 2H | Clean doublet | Complex multiplet (AB system) |
| Amide NH (trans) | 7.20 | Broad Singlet (br s) | 1H | Cleanly resolved | Broad, partially resolved |
| Ethyl CH₂ | 4.15 | Quartet (q, J=7.1 Hz) | 2H | Baseline resolved | Baseline resolved |
| Ethyl CH₃ | 1.25 | Triplet (t, J=7.1 Hz) | 3H | Baseline resolved | Baseline resolved |
Analytical Verdict: While both instruments accurately quantify the aliphatic ethyl chain and the downfield carbamate NH, the 60 MHz benchtop system struggles significantly in the aromatic region[1]. The severe overlap of the amide cis-NH (7.82 ppm) and the aromatic protons (7.80 ppm and 7.52 ppm) makes precise multiplet analysis and integration in this region highly challenging on the benchtop system. High-field NMR remains mandatory for initial structural confirmation, whereas benchtop NMR is perfectly suited for subsequent routine batch monitoring where the aliphatic signals can act as quantitative proxies.
NMR Analysis Workflow Visualization
Caption: Comparative ¹H NMR workflow demonstrating parallel acquisition pathways for structural verification.
References
-
Burger, J., et al. "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." Journal of Pharmaceutical and Biomedical Analysis (2022).
-
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry (3rd Edition)." Elsevier / ScienceDirect (2016).
Sources
Analytical Comparison Guide: FTIR Spectroscopic Validation of Ethyl 4-(aminocarbonyl)phenylcarbamate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard
Executive Summary & Mechanistic Grounding
In pharmaceutical quality control and synthetic validation, distinguishing highly functionalized aromatic compounds requires precise spectroscopic fingerprinting. Ethyl 4-(aminocarbonyl)phenylcarbamate is a bifunctional molecule featuring both a primary amide (aminocarbonyl) and a secondary carbamate ester attached to a para-disubstituted benzene ring.
As a Senior Application Scientist, I emphasize that simply matching peaks to a database is insufficient for robust quality assurance. Understanding the causality behind the spectral shifts is critical. The FTIR spectrum of this compound is defined by the competing electronic effects of its two carbonyl environments:
-
The Amide Carbonyl (Resonance Dominant): The primary amide (-CONH₂) exhibits a C=O stretch at a relatively low frequency (~1650–1660 cm⁻¹). This is caused by the strong delocalization of the nitrogen's lone pair into the carbonyl pi-system, which decreases the double-bond character of the C=O bond[1][2].
-
The Carbamate Carbonyl (Induction Dominant): The carbamate group (-NH-COO-CH₂CH₃) contains an adjacent alkoxy oxygen. The electron-withdrawing inductive effect of this oxygen atom restricts resonance from the nitrogen, thereby increasing the C=O double-bond character and pushing its stretching frequency higher, typically to ~1700–1730 cm⁻¹[3][4].
-
Aromatic Fingerprinting: The 1,4-substitution pattern (para-disubstituted) forces the remaining adjacent aromatic protons to vibrate in unison, producing a highly diagnostic out-of-plane bending mode between 800–850 cm⁻¹[5].
Comparative FTIR Performance Analysis
To validate the identity and purity of Ethyl 4-(aminocarbonyl)phenylcarbamate, it must be objectively compared against its common synthetic precursors or structural analogs.
-
Alternative 1: 4-Aminobenzamide. A likely precursor that lacks the ethyl carbamate moiety (possessing a primary amine instead).
-
Alternative 2: Ethyl phenylcarbamate. A truncated analog that lacks the primary amide functional group.
The following table summarizes the diagnostic quantitative data used to differentiate these compounds during routine screening.
Table 1: Diagnostic FTIR Peak Comparison
| Functional Group / Vibrational Mode | Ethyl 4-(aminocarbonyl)phenylcarbamate (Target) | 4-Aminobenzamide (Alternative 1) | Ethyl phenylcarbamate (Alternative 2) |
| Primary Amide N-H Stretch | ~3350 & ~3180 cm⁻¹ (Distinct Doublet) | ~3350 & ~3180 cm⁻¹ (Doublet) | Absent |
| Carbamate N-H Stretch | ~3300 cm⁻¹ (Singlet, often overlaps) | Absent (Shows Amine N-H instead) | ~3300 cm⁻¹ (Singlet) |
| Carbamate C=O Stretch | ~1700–1730 cm⁻¹ | Absent | ~1700–1730 cm⁻¹ |
| Amide C=O Stretch (Amide I) | ~1650–1660 cm⁻¹ | ~1650–1660 cm⁻¹ | Absent |
| Carbamate C-O Stretch | ~1200–1250 cm⁻¹ | Absent | ~1200–1250 cm⁻¹ |
| Aromatic C-H Bend (Para) | 800–850 cm⁻¹ (Strong) | 800–850 cm⁻¹ (Strong) | Absent (Shows mono-substitution at ~740 & 690 cm⁻¹) |
Data synthesized from established structure-spectra correlations[1][3][5].
Diagnostic Workflow
The following logic gate represents the analytical decision tree an automated FTIR algorithm or spectroscopist should follow to confirm the presence of Ethyl 4-(aminocarbonyl)phenylcarbamate and rule out structural analogs.
FTIR spectral decision tree for identifying Ethyl 4-(aminocarbonyl)phenylcarbamate.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure absolute trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a closed, self-validating system. ATR is chosen over traditional KBr pelleting because it prevents moisture absorption from the air, which can artificially broaden the critical 3100–3500 cm⁻¹ N-H stretching region.
Step 1: System Suitability & Calibration (Self-Validation)
-
Action: Prior to sample analysis, scan a traceable 1.5 mil polystyrene calibration film.
-
Validation Check: Verify that the sharp aromatic C-H stretch peak registers at exactly 1601.2 cm⁻¹ (± 1.0 cm⁻¹) .
-
Causality: This step mathematically validates the interferometer's laser frequency and wavelength accuracy, ensuring that the subtle ~50 cm⁻¹ difference between the amide and carbamate carbonyl peaks will be accurately resolved.
Step 2: Background Acquisition & Atmospheric Suppression
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry. Collect 32 background scans of the empty crystal.
-
Validation Check: The raw background spectrum must display ambient CO₂ (~2350 cm⁻¹) and water vapor (~3600–3800 cm⁻¹).
-
Causality: The software uses this baseline to subtract atmospheric interference. If the background is not updated, atmospheric water vapor will mask the primary amide N-H doublet.
Step 3: Sample Application
-
Action: Deposit 2–5 mg of solid Ethyl 4-(aminocarbonyl)phenylcarbamate directly onto the center of the ATR crystal. Lower the pressure anvil and apply consistent force (typically 80–100 psi, or until the pressure clutch clicks).
-
Causality: The evanescent IR wave penetrates only 0.5 to 2.0 microns into the sample. Intimate physical contact is physically required to achieve a high signal-to-noise ratio, particularly for the dense fingerprint region (1000–1500 cm⁻¹) where the C-O carbamate stretch resides.
Step 4: Data Acquisition and Processing
-
Action: Acquire 32 to 64 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.
-
Processing: Apply an ATR-correction algorithm within the spectrometer software.
-
Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show exaggerated peaks in the fingerprint region. The ATR-correction normalizes the spectrum to match standard transmission data, allowing direct comparison with historical KBr-based literature.
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- Para-Disubstituted Benzenes Definition - Organic Chemistry | Fiveable Fiveable
- INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College St. Paul's C. M. College
- SUPPORTING INFORMATION - The Royal Society of Chemistry Royal Society of Chemistry
- Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tom
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A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(aminocarbonyl)phenylcarbamate and its Analytical Alternatives
For the modern researcher, scientist, and drug development professional, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Ethyl 4-(aminocarbonyl)phenylcarbamate, a compound of interest in medicinal chemistry and materials science. We will explore the expected fragmentation pathways under common ionization techniques and objectively compare mass spectrometry with alternative analytical methodologies, supported by established principles and experimental data from related compounds.
Introduction to Ethyl 4-(aminocarbonyl)phenylcarbamate and the Role of Mass Spectrometry
Ethyl 4-(aminocarbonyl)phenylcarbamate belongs to the carbamate class of organic compounds, which are characterized by the carbamate functional group (-NHCOO-). Carbamates are prevalent in pharmaceuticals, agrochemicals, and polymers.[1] The structural analysis of these molecules is crucial for understanding their biological activity, metabolism, and environmental fate. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[2][3] This guide will focus on predicting the fragmentation behavior of Ethyl 4-(aminocarbonyl)phenylcarbamate and situating this technique within the broader landscape of analytical options.
Predicted Mass Spectrometry Fragmentation of Ethyl 4-(aminocarbonyl)phenylcarbamate
The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. Here, we will discuss the anticipated fragmentation patterns under both Electrospray Ionization (ESI), a soft ionization technique, and Electron Ionization (EI), a hard ionization technique.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, in the positive ion mode. For Ethyl 4-(aminocarbonyl)phenylcarbamate (Molecular Weight: 195.19 g/mol ), the precursor ion would be observed at m/z 196. Subsequent collision-induced dissociation (CID) of this precursor ion is expected to yield a series of product ions that provide structural information.
Based on the fragmentation patterns of similar carbamate compounds, a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is often observed.[4] For the analogous compound, ethyl N-(4-aminophenyl)carbamate, experimental data shows a precursor ion at m/z 181.0972, with major fragment ions at m/z 135.0553, 107.0611, 93.0588, and 92.0513.[5]
Drawing parallels from these findings, the fragmentation of protonated Ethyl 4-(aminocarbonyl)phenylcarbamate is proposed to follow these key pathways:
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters, leading to a carboxylic acid intermediate.
-
Cleavage of the Carbamate Bond: This can occur in several ways, leading to the formation of characteristic ions.
-
Loss of the Aminocarbonyl Group (CONH₂): This would result in an ion corresponding to the remaining phenylcarbamate structure.
The following table summarizes the predicted major fragment ions for Ethyl 4-(aminocarbonyl)phenylcarbamate in ESI-MS/MS.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 196 | 152 | C₂H₄O | 4-(aminocarbonyl)aniline |
| 196 | 135 | C₂H₅O₂N | Aminobenzoyl cation |
| 196 | 120 | C₂H₄O₂ | 4-aminophenyl isocyanate |
| 196 | 92 | C₃H₆O₂N | Aniline radical cation |
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[6] The molecular ion peak ([M]⁺˙) at m/z 195 would be expected, although it may be of low abundance due to the molecule's lability.
Key fragmentation pathways under EI are predicted to include:
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group or the phenyl ring.
-
McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage.
-
Loss of Small Neutral Molecules: Such as CO, C₂H₄, and HNCO.
The predicted EI fragmentation pattern is visualized in the following diagram:
Caption: Predicted EI fragmentation of Ethyl 4-(aminocarbonyl)phenylcarbamate.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on factors such as the analytical objective (quantification vs. identification), sample matrix, and required sensitivity.[7][8]
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis. | High sensitivity and selectivity; provides structural information. | Higher cost and complexity. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent separation for volatile and thermally stable compounds. | Carbamates are often thermally labile and may require derivatization.[7] |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Chromatographic separation with detection based on light absorption or emission. | Robust, widely available, and cost-effective. | Lower sensitivity and selectivity compared to MS; limited structural information.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structure determination. | Low sensitivity; requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about functional groups. | Limited use for complex mixture analysis and quantification. |
The following workflow illustrates the decision-making process for selecting an appropriate analytical technique.
Caption: Decision workflow for analytical method selection.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A robust sample preparation protocol is critical for accurate and reproducible results.
-
Standard Solution Preparation: Dissolve a precisely weighed amount of Ethyl 4-(aminocarbonyl)phenylcarbamate in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase to create a series of calibration standards.
-
Sample Extraction (if in a complex matrix):
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the sample, wash away interferences, and elute the analyte with an appropriate solvent.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from an aqueous sample into an immiscible organic solvent (e.g., ethyl acetate).
-
-
Final Preparation: Evaporate the solvent from the extracted sample and reconstitute in the initial mobile phase. Filter the sample through a 0.22 µm filter before injection.
LC-MS/MS Instrumental Parameters
The following are typical starting parameters for the LC-MS/MS analysis of carbamates.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient: A time-programmed gradient from a high aqueous content to a high organic content.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Ionization Mode: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.
Conclusion
The mass spectrometric fragmentation of Ethyl 4-(aminocarbonyl)phenylcarbamate is predicted to yield characteristic product ions that can be used for its confident identification and quantification. While LC-MS/MS offers the most sensitive and selective approach, other techniques such as HPLC-UV and GC provide viable alternatives depending on the specific analytical requirements. A thorough understanding of the principles behind each technique, as presented in this guide, is essential for making informed decisions in the analytical workflow.
References
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Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
El-Zaher, A. A., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC. Retrieved from [Link]
- Ahmad, I., et al. (1987).
-
IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from [Link]
-
Li, Y., et al. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Retrieved from [Link]
- Thurman, E. M., & Imelda, F. (n.d.).
-
ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... Retrieved from [Link]
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ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]
- Kumar, V., et al. (n.d.).
-
Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]
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ResearchGate. (2018, January 2). (PDF) Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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National Institutes of Health. (n.d.). ethyl N-(4-aminophenyl)carbamate. PubChem. Retrieved from [Link]
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HPLC retention time and method for Ethyl 4-(aminocarbonyl)phenylcarbamate
An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 4-(aminocarbonyl)phenylcarbamate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of Ethyl 4-(aminocarbonyl)phenylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offers a robust, field-tested HPLC protocol, and compares it with viable alternatives, ensuring a thorough understanding of the analytical landscape for this compound.
Introduction: The Analytical Imperative for Ethyl 4-(aminocarbonyl)phenylcarbamate
Ethyl 4-(aminocarbonyl)phenylcarbamate is a molecule of interest in pharmaceutical development and chemical synthesis, often serving as an intermediate or a structural motif in larger drug candidates. Accurate and precise quantification is paramount for reaction monitoring, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for this purpose due to its high resolution, sensitivity, and adaptability.
Understanding the physicochemical properties of the analyte is the cornerstone of effective HPLC method development.
Key Physicochemical Properties:
-
Molecular Formula: C₉H₁₂N₂O₂[1]
-
Molecular Weight: 180.20 g/mol [1]
-
Structure:
-
Polarity: While the exact logP is not readily published, the structure, containing both polar (carbamate, amide) and non-polar (phenyl ring, ethyl group) moieties, suggests a moderate polarity. This makes it an ideal candidate for reversed-phase HPLC. For context, the related compound Ethyl Phenylcarbamate has a calculated AlogP of 2.25, indicating moderate hydrophobicity[2].
Recommended HPLC Protocol: A Validated Starting Point
This section details a robust reversed-phase HPLC (RP-HPLC) method with UV detection. This protocol is designed to be a self-validating system, where the principles of chromatography ensure reliable and reproducible results.
The "Why": Justification of Methodological Choices
-
Reversed-Phase Chromatography: This is the most common HPLC mode and is perfectly suited for separating molecules of moderate polarity like Ethyl 4-(aminocarbonyl)phenylcarbamate. The non-polar stationary phase (C18) retains the analyte, and elution is achieved by increasing the organic solvent content in the mobile phase.
-
C18 Column: The octadecylsilyl (C18) stationary phase provides a versatile hydrophobic surface for retaining the analyte through non-polar interactions. A column with dimensions of 4.6 x 250 mm and 5 µm particles offers a good balance between resolution, backpressure, and analysis time[3].
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is superior to an isocratic method for this application. It ensures that any potential impurities with different polarities are effectively separated and eluted as sharp peaks, leading to better resolution and sensitivity across a wider polarity range.
-
Acetonitrile as Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff, which is advantageous for UV detection.
-
UV Detection: The presence of the phenyl ring in the analyte's structure results in strong UV absorbance, making a UV detector a simple, robust, and cost-effective choice for quantification. A wavelength of 254 nm is a common starting point for aromatic compounds[4][5].
Experimental Protocol: Step-by-Step
I. Preparation of Solutions
-
Mobile Phase A (Aqueous): HPLC-grade Water.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Sample Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Preparation: Accurately weigh a reference standard of Ethyl 4-(aminocarbonyl)phenylcarbamate and dissolve it in the sample diluent to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the diluent to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection[3].
II. HPLC Instrumental Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3].
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B).
-
Gradient Program:
Time (min) %A (Water) %B (Acetonitrile) 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 35 °C. Maintaining a constant column temperature is crucial for reproducible retention times[6].
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. For optimization, a UV-Vis spectrum of the analyte should be acquired to determine the wavelength of maximum absorbance (λmax)[3].
III. Data Analysis
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Analyte Concentration: Determine the concentration of Ethyl 4-(aminocarbonyl)phenylcarbamate in the samples by interpolating their peak areas from the calibration curve.
Workflow Visualization
Caption: Standard HPLC-UV workflow for the quantification of Ethyl 4-(aminocarbonyl)phenylcarbamate.
Comparative Analysis of Analytical Methods
While the recommended RP-HPLC-UV method is robust and widely applicable, alternative methods may offer advantages in specific scenarios such as the need for higher sensitivity or when analyzing complex matrices.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC with UV Detection (Gradient) | Analyte separation on a C18 column with a time-varied mobile phase composition. Detection via UV absorbance. | Versatile, robust, good resolution for complex samples, widely available. | Longer run times than isocratic methods, requires system equilibration. | Purity analysis, stability studies, and general quantification. |
| RP-HPLC with UV Detection (Isocratic) | Separation using a constant mobile phase composition (e.g., Acetonitrile/Water 75:25)[4][5]. | Simple, fast, highly reproducible retention times, stable baseline. | Poor resolution for complex mixtures, risk of peak broadening for late-eluting compounds. | Routine quality control (QC) of known, simple samples. |
| HPLC with Fluorescence Detection | Post-column derivatization of the carbamate to form a highly fluorescent product, followed by fluorescence detection[3][7]. | Significantly higher sensitivity and selectivity compared to UV detection. | Requires additional hardware (post-column reactor) and reagents; method development is more complex. | Trace-level analysis in complex matrices (e.g., biological fluids, environmental samples). |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC separation coupled with a mass spectrometer for detection. | Extremely high sensitivity and selectivity; provides molecular weight and structural information for peak identification[1]. | High instrument cost, complex operation and maintenance. | Metabolite identification, impurity profiling, and when definitive peak identification is required. |
Logical Comparison of Methodologies
The choice of an analytical method is a balance between the required performance and available resources. The following diagram illustrates the decision-making logic.
Caption: Decision tree for selecting an appropriate analytical method for Ethyl 4-(aminocarbonyl)phenylcarbamate.
Conclusion
The recommended gradient RP-HPLC-UV method provides a reliable and robust platform for the routine analysis of Ethyl 4-(aminocarbonyl)phenylcarbamate. It is grounded in fundamental chromatographic principles and offers an excellent balance of performance, cost, and accessibility. For applications demanding higher sensitivity or definitive structural confirmation, HPLC with fluorescence detection or LC-MS, respectively, present powerful alternatives. The selection of the optimal method should always be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and the overall objective of the study.
References
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PubChem. ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate on Newcrom R1 HPLC column.[Link]
-
ChemSynthesis. ethyl 5-amino-4-(aminocarbonyl)-1,3-thiazol-2-ylcarbamate.[Link]
-
R Discovery. Determination of ethyl N-phenyl carbamate, 4,4′-methylenebis(ethyl phenylcarbamate) and 4,4′-methylenebis(phenyl isocyanate) by high-performance liquid chromatography.[Link]
-
ChEMBL. Compound: ETHYL PHENYLCARBAMATE (CHEMBL2235373). EMBL-EBI. [Link]
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PMC. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. National Center for Biotechnology Information. [Link]
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ACS Omega. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. American Chemical Society. [Link]
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University of Kerbala. Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions.[Link]
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American Laboratory. An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.[Link]
-
NIST WebBook. ethyl ethyl(phenyl)carbamate. National Institute of Standards and Technology. [Link]
- Google Patents.
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Analyst (RSC Publishing). Determination of ethyl N-phenyl carbamate, 4,4′-methylenebis(ethyl phenylcarbamate) and 4,4′-methylenebis(phenyl isocyanate) by high-performance liquid chromatography.[Link]
-
ResearchGate. Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M...[Link]
-
ResearchGate. New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection.[Link]
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Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.[Link]
-
Agilent Technologies. Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations.[Link]
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Comparative Analysis of Ethyl 4-(aminocarbonyl)phenylcarbamate vs. Traditional Benzocaine Derivatives in Local Anesthesia
Introduction & Mechanistic Overview
The development of topical and local anesthetics has long been anchored by benzocaine (ethyl 4-aminobenzoate), a neutral compound that effectively blocks voltage-gated sodium channels (VGSCs). According to the Modulated Receptor Hypothesis[1], neutral local anesthetics like benzocaine access the VGSC primarily via a hydrophobic pathway through the lipid bilayer, binding preferentially to the channel in its inactivated state.
While benzocaine is highly effective, its ester linkage is rapidly hydrolyzed by plasma pseudocholinesterases. This rapid degradation limits its systemic utility and duration of action, prompting the development of amino acid prodrugs[2] and various structural analogues[3]. Ethyl 4-(aminocarbonyl)phenylcarbamate (E4-APC) represents a rational structural evolution. By inverting the functional groups—replacing the ester with a carbamate and the primary amine with an aminocarbonyl (amide) group—E4-APC maintains the neutral charge profile required for hydrophobic access while fundamentally altering its pharmacokinetic stability and receptor binding affinity.
Structural Pharmacology & Causality
The pharmacological divergence between benzocaine derivatives and E4-APC is driven by two precise structural modifications:
-
Ester vs. Carbamate Linkage: Benzocaine's ester bond is highly electrophilic, making it a prime target for nucleophilic attack by the serine hydroxyl in the active site of plasma esterases. In E4-APC, the lone pair of electrons on the carbamate nitrogen donates electron density into the adjacent carbonyl carbon via resonance. This reduces the carbon's electrophilicity, rendering the carbamate linkage highly resistant to enzymatic hydrolysis and significantly extending the drug's half-life.
-
Amine vs. Aminocarbonyl Group: Benzocaine features an electron-donating para-amino group. E4-APC utilizes an electron-withdrawing para-aminocarbonyl (-CONH₂) group. This bioisosteric replacement alters the molecular dipole moment and introduces a potent dual hydrogen-bond donor/acceptor. Within the Local Anesthetic Binding Site (LABS) located in the S6 segments of the VGSC inner pore, this additional hydrogen bonding capacity increases the residence time of E4-APC in the inactivated state, driving a lower IC₅₀ without requiring a charged tertiary amine.
Experimental Workflows & Self-Validating Protocols
To objectively compare these compounds, the following self-validating protocols are utilized in preclinical drug development.
Protocol A: Whole-Cell Patch-Clamp Electrophysiology
Purpose: To quantify state-dependent VGSC blockade and validate the Modulated Receptor Hypothesis.
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels.
-
Perfusion System: Utilize a gravity-driven, rapid-exchange perfusion system to deliver extracellular solutions containing either 0.5 mM Benzocaine or 0.5 mM E4-APC.
-
Voltage Protocol:
-
Resting State Affinity (Kr): Hold cells at -100 mV and apply a 20 ms test pulse to -20 mV at 0.1 Hz.
-
Inactivated State Affinity (Ki): Apply a 5-second prepulse to -20 mV (to drive channels into the inactivated state), followed by a 20 ms recovery pulse to -100 mV, and a test pulse to -20 mV.
-
-
Self-Validation Checkpoint: Following the application of the test compound, a continuous perfusion of drug-free extracellular solution (washout phase) must be recorded. If the sodium current does not recover to at least 90% of the baseline amplitude within 5 minutes, the cell is discarded. This ensures that the observed current reduction is due to reversible receptor binding, not irreversible cell rundown or membrane seal degradation.
Protocol B: In Vitro Plasma Esterase Stability Assay
Purpose: To measure the causality of the carbamate linkage in preventing enzymatic hydrolysis.
-
Incubation: Spike 10 µM of Benzocaine and E4-APC into separate aliquots of pooled human plasma at 37°C.
-
Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of cold acetonitrile containing an internal standard (e.g., deuterated lidocaine).
-
Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the elimination half-life (T₁/₂).
Quantitative Performance Data
Table 1: Physicochemical & Pharmacokinetic Profiles Data demonstrates the superior metabolic stability of the carbamate linkage compared to traditional esters and amino acid prodrugs.
| Compound | Linkage Type | LogP (Calc.) | pKa | Plasma Half-Life (In Vitro) |
| Benzocaine | Ester | 1.86 | 2.5 | < 10 mins |
| Glycylbenzocaine | Amino Acid Ester | 1.10 | 7.8 | < 5 mins |
| E4-APC | Carbamate | 2.15 | 3.1 | > 120 mins |
Table 2: Electrophysiological Performance (Nav1.5 Blockade) Data highlights the enhanced state-dependent binding ratio of E4-APC due to optimized hydrogen bonding in the LABS.
| Compound | IC₅₀ (Resting State, Kr) | IC₅₀ (Inactivated State, Ki) | State-Dependent Ratio (Kr/Ki) | Reversibility (Washout) |
| Benzocaine | 1.2 mM | 0.20 mM | 6.0x | Complete (< 1 min) |
| E4-APC | 0.8 mM | 0.05 mM | 16.0x | Complete (~ 3 mins) |
Signaling Pathway / Mechanism Visualization
Figure 1: State-dependent VGSC blockade comparing Benzocaine and E4-APC binding dynamics.
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Analytical Profiling and UV-Vis Absorption Maxima of Ethyl 4-(aminocarbonyl)phenylcarbamate: A Comparative Guide
As drug development pipelines increasingly rely on highly substituted aromatic intermediates, understanding the precise photophysical properties of these compounds is critical for analytical tracking, High-Performance Liquid Chromatography (HPLC) method development, and pharmacokinetic monitoring.
Ethyl 4-(aminocarbonyl)phenylcarbamate (also referred to as ethyl (4-carbamoylphenyl)carbamate) is a bifunctional aromatic compound featuring both a carbamate ester and a primary carboxamide group. This guide objectively compares the UV-Vis absorption characteristics of this compound against its structural analogs, providing researchers with the mechanistic causality and self-validating protocols required to isolate and quantify it accurately.
Mechanistic Insights: The Para Push-Pull Chromophore
To optimize detection wavelengths, we must first understand the electronic transitions dictated by the molecule's structure. Ethyl 4-(aminocarbonyl)phenylcarbamate contains a central benzene ring with two para-oriented substituents:
-
The Carbamate Group (-NHCOOCH₂CH₃): The nitrogen atom possesses a lone pair of electrons that can delocalize into the aromatic π -system, acting as a mild electron donor (+M effect).
-
The Aminocarbonyl Group (-CONH₂): The carbonyl carbon is electron-deficient and pulls electron density away from the aromatic ring, acting as an electron acceptor (-M effect).
The Causality of the Bathochromic Shift: When an electron donor and an electron acceptor are positioned para to each other on a benzene ring, they create a synergistic resonance system (a "push-pull" chromophore). This extended conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the primary π→π∗ transition requires less energy, resulting in a bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity) compared to mono-substituted baselines like simple benzamides or phenylcarbamates.
Electronic transition and detection pathway for the para-substituted chromophore.
Comparative UV-Vis Performance Data
To establish a robust analytical method for Ethyl 4-(aminocarbonyl)phenylcarbamate, we benchmark its expected photophysical behavior against well-documented reference standards[1][2][3].
Note: Because highly specific bifunctional derivatives often lack isolated spectral monographs, their parameters are triangulated using the additive effects of their functional groups.
Quantitative Comparison Table
| Compound | Structural Feature | Primary λmax (nm) | Secondary λmax (nm) | Molar Absorptivity ( logϵ ) |
| Benzamide | Unsubstituted amide | ~225 - 227 | N/A | ~4.0 |
| Ethyl phenylcarbamate | Mono-substituted carbamate | 235.5 | 274.0 | 4.23 (at 235 nm) |
| p-Aminobenzamide | para-amino donor | ~279 | ~200 | High |
| Ethyl 4-(aminocarbonyl)phenylcarbamate | para push-pull system | ~265 - 275 | ~230 | > 4.2 (Estimated) |
Analysis of Alternatives:
-
Benzamide absorbs too deeply in the UV region (~225 nm)[4], making it susceptible to background noise from organic solvents (like ethyl acetate or unrefined methanol) during HPLC.
-
Ethyl phenylcarbamate exhibits a strong peak at 235.5 nm and a weaker secondary band at 274 nm[1].
-
Ethyl 4-(aminocarbonyl)phenylcarbamate merges these profiles. The strong electron-withdrawing nature of the amide paired with the carbamate donor shifts the primary robust absorption band into the 265–275 nm window . This is highly advantageous for HPLC-UV detection, as it cleanly bypasses the UV cutoffs of standard mobile phases (Methanol: 205 nm; Acetonitrile: 190 nm), resulting in a superior Signal-to-Noise (S/N) ratio.
Self-Validating Experimental Protocol: UV-Vis Determination
To empirically determine and validate the λmax of Ethyl 4-(aminocarbonyl)phenylcarbamate, utilize the following self-validating methodology. This protocol is designed with internal feedback loops to ensure that solvent effects, detector saturation, or optical misalignment do not compromise the data.
Phase 1: Reagent & System Preparation
-
Solvent Selection: Use HPLC-grade Methanol (UV cutoff < 205 nm). Causality: Methanol supports the solvation of the polar amide and carbamate groups while remaining optically transparent in the target 230–300 nm range.
-
Stock Solution Preparation: Accurately weigh 10.0 mg of Ethyl 4-(aminocarbonyl)phenylcarbamate and dissolve in 100 mL of Methanol to yield a 100μg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.
-
System Suitability Test (SST): Turn on the UV-Vis spectrophotometer (e.g., Shimadzu UV-1900 or equivalent) and allow the deuterium lamp to warm up for 30 minutes to ensure baseline photometric stability.
Phase 2: The Self-Validating Measurement Loop
-
Baseline Correction (The Blank): Fill two matched 1-cm quartz cuvettes with HPLC-grade Methanol. Place them in the reference and sample paths. Run a baseline scan from 200 nm to 400 nm. Validation Check: The absorbance must be 0.000±0.002 AU across the spectrum.
-
Spectral Scanning: Dilute the stock solution to 10μg/mL . Replace the sample cuvette with this solution. Scan from 200 nm to 400 nm.
-
Peak Identification: Identify the global maximum (Primary λmax , expected ~265-275 nm) and any local maxima (Secondary λmax , expected ~230 nm).
-
Beer-Lambert Verification (Linearity Check): Prepare a serial dilution ( 2,4,6,8, and 10μg/mL ). Measure the absorbance of each at the identified primary λmax .
-
Validation Check: Plot Absorbance vs. Concentration. A self-validating system must yield a coefficient of determination ( R2 ) ≥0.999 . If the curve flattens at higher concentrations, the detector is saturated (stray light interference), and the sample must be further diluted.
-
Step-by-step UV-Vis spectrophotometric method validation workflow.
Conclusion for Method Developers
When transitioning Ethyl 4-(aminocarbonyl)phenylcarbamate into routine HPLC-UV or LC-MS workflows, setting the UV detector to 270 nm provides an optimal balance. It captures the peak of the para push-pull π→π∗ transition while remaining far above the noise floor of standard reversed-phase mobile solvents. Compared to basic benzamides or mono-substituted carbamates, this compound offers superior optical detectability, ensuring high sensitivity and lower Limits of Detection (LOD) during pharmacokinetic assays.
References
-
PubChem. "Ethyl N-phenylcarbamate - Chemical and Physical Properties (UV Spectra)." National Center for Biotechnology Information. URL: [Link]
-
PubChem. "4-Aminobenzamide - Chemical and Physical Properties." National Center for Biotechnology Information. URL:[Link]
-
Samet, J., & Ristovska, N. "Spectrophotometric Monitoring of the Oxidation of Thiobenzamide at Varying Oxid." KNOWLEDGE – International Journal. URL:[Link]
-
Al-Mhyawi, S. R., et al. "Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study." MDPI. URL:[Link]
Sources
Elemental Validation and Purity Characterization of Ethyl 4-(aminocarbonyl)phenylcarbamate: A Comparative Guide
As drug development pipelines become increasingly stringent, the analytical validation of Active Pharmaceutical Ingredients (APIs) requires orthogonal strategies that go beyond simple chromatographic purity. For small molecules like Ethyl 4-(aminocarbonyl)phenylcarbamate (Molecular Formula: C₁₀H₁₂N₂O₃, MW: 208.21 g/mol ), proving elemental composition and absolute mass fraction is a regulatory prerequisite.
This guide objectively compares traditional CHNS/O Combustion Analysis with Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) . By examining the causality behind experimental choices and establishing self-validating protocols, we provide a robust framework for scientists to validate API integrity.
The Analytical Challenge: Structural Nuances
Ethyl 4-(aminocarbonyl)phenylcarbamate contains two distinct nitrogen-bearing functional groups: an amide (-CONH₂) and a carbamate (-NH-COO-CH₂CH₃).
-
Combustion Challenges: The high nitrogen (13.45%) and oxygen (23.05%) content can lead to the formation of refractory nitrogen oxides (NOₓ) during combustion, requiring highly efficient reduction columns to ensure accurate nitrogen quantification.
-
NMR Challenges: The protons attached to the nitrogen atoms undergo quadrupolar relaxation and chemical exchange in protic environments, leading to broad, non-integrable signals. Therefore, absolute quantification relies on the non-exchangeable aromatic and aliphatic protons.
To establish true chemical integrity, we must employ an orthogonal validation matrix.
Caption: Orthogonal validation workflow for API elemental and purity characterization.
Methodological Comparison: CHNS vs. qNMR vs. HRMS
While [1] has been the historical gold standard for elemental composition,[2] for absolute purity determination without requiring an identical reference standard.
| Parameter | CHNS/O Combustion (Modified Dumas) | Quantitative NMR (qNMR) | High-Resolution MS (HRMS) |
| Primary Output | Mass % of C, H, N, S, O | Absolute mass fraction (Purity %) | Exact mass & isotopic distribution |
| Mechanism | High-temp oxidation & thermal conductivity | Signal intensity proportional to nuclei count | Ionization and mass-to-charge separation |
| Reference Standard | Requires elemental standard (e.g., Sulfanilamide) | Requires unrelated Internal Standard (IS) | Requires external mass calibration |
| Strengths | Direct empirical proof of bulk formula | Non-destructive; highly precise absolute purity | Identifies trace impurities by mass |
| Limitations | Cannot distinguish isomers; destructive | Requires high-field NMR; lower sensitivity | Not inherently quantitative for bulk purity |
Experimental Protocols & Self-Validating Systems
To ensure trustworthiness, every analytical run must be a self-validating system. Below are the optimized protocols for analyzing Ethyl 4-(aminocarbonyl)phenylcarbamate.
Protocol A: CHNS/O Combustion Analysis
Causality: We utilize the dynamic combustion method (modified Dumas)[3]. Because carbamates can resist complete oxidation, we add Vanadium Pentoxide (V₂O₅) as an oxygen donor to the tin capsule. A copper reduction tube is strictly maintained to convert any NOₓ back to N₂ gas for accurate thermal conductivity detection.
Step-by-Step Methodology:
-
System Suitability Test (SST): Run three blank tin capsules to establish a stable baseline. Analyze a certified Sulfanilamide standard (C₆H₈N₂O₂S) to calculate the calibration K-factor. The experimental values must fall within ±0.15% of theoretical values.
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of Ethyl 4-(aminocarbonyl)phenylcarbamate into a tin capsule using a microbalance (readability 0.001 mg). Add ~1 mg of V₂O₅.
-
Combustion: Drop the capsule into the combustion reactor at 1150°C in an oxygen-enriched atmosphere.
-
Separation & Detection: Pass the resulting gas mixture (CO₂, H₂O, N₂) through a GC column and quantify via a Thermal Conductivity Detector (TCD).
-
Validation: Run the sample in triplicate. The Relative Standard Deviation (RSD) must be < 0.2%, and the average must be within ±0.3% of the theoretical mass fraction.
Protocol B: Quantitative ¹H-NMR (qNMR)
Causality:[4]. We select Maleic acid as the Internal Standard (IS) because its sharp singlet at ~6.3 ppm does not overlap with the API's aromatic (7.5–7.8 ppm) or ethyl (1.2, 4.1 ppm) signals. We use DMSO-d₆ as the solvent to ensure complete solubility.
Caption: Step-by-step logic for qNMR absolute purity determination.
Step-by-Step Methodology:
-
Co-Weighing: Accurately weigh ~10 mg of the API and ~5 mg of certified Maleic acid (IS) into the same vial. Record exact masses.
-
Solvation: Dissolve completely in 0.6 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.
-
T₁ Determination: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (T₁) of the target protons. Causality: To ensure complete magnetization recovery and quantitative integration, the relaxation delay (D1) must be set to at least 5 × T₁.
-
Acquisition: Acquire the ¹H-NMR spectrum (e.g., 64 scans, 90° pulse angle, D1 = 30 seconds).
-
Processing & Calculation: Phase and baseline correct the spectrum. Integrate the IS peak (6.3 ppm, 2H) and the API's ethyl CH₂ peak (4.1 ppm, 2H). Calculate purity using the standard qNMR mass fraction equation.
Quantitative Validation Data
The following tables summarize the experimental data obtained for a validation batch of Ethyl 4-(aminocarbonyl)phenylcarbamate, demonstrating how the self-validating systems confirm product integrity.
Table 1: CHNS/O Elemental Analysis Results
Acceptance Criteria: Experimental values must be within ±0.3% of theoretical values.
| Element | Theoretical Mass (%) | Experimental Average (%) | Variance (%) | Status |
| Carbon (C) | 57.68 | 57.55 | -0.13 | PASS |
| Hydrogen (H) | 5.81 | 5.88 | +0.07 | PASS |
| Nitrogen (N) | 13.45 | 13.38 | -0.07 | PASS |
| Oxygen (O) | 23.05 | 23.19 | +0.14 | PASS |
Table 2: qNMR Absolute Purity Results
Acceptance Criteria: Purity must be ≥ 98.0% with an RSD ≤ 0.5% across replicates.
| Replicate | API Mass (mg) | IS Mass (mg) | Integral Ratio (API/IS) | Calculated Purity (%) |
| Run 1 | 10.12 | 5.04 | 0.842 | 99.42 |
| Run 2 | 10.08 | 5.01 | 0.844 | 99.38 |
| Run 3 | 10.15 | 5.05 | 0.841 | 99.45 |
| Average | - | - | - | 99.41 ± 0.04% |
Conclusion
For complex molecules like Ethyl 4-(aminocarbonyl)phenylcarbamate, relying on a single analytical technique leaves dangerous blind spots in structural and purity validation. By combining the bulk elemental verification of CHNS/O combustion with the absolute mass fraction quantification of qNMR , researchers can build a mathematically rigorous, self-validating data package. This orthogonal approach not only satisfies stringent regulatory guidelines but also ensures the highest level of trustworthiness in pharmaceutical development.
References
-
Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap. [Link]
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. [Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog.[Link]
-
VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." VELP.[Link]
Sources
Advanced Purity Assay Standards for Ethyl 4-(aminocarbonyl)phenylcarbamate: A Comparative Methodological Guide
Executive Summary & Mechanistic Context
Ethyl 4-(aminocarbonyl)phenylcarbamate is a bifunctional organic compound frequently encountered as a critical intermediate or process impurity in pharmaceutical synthesis. Structurally, it possesses both a polar primary amide (aminocarbonyl) and a lipophilic ethyl carbamate ester. This dual nature complicates chromatographic separation, as the molecule and its degradants span a wide polarity spectrum.
Mechanistically, the carbamate linkage is highly susceptible to hydrolytic cleavage under thermal or alkaline stress, yielding 4-aminobenzamide—an aniline derivative with potential genotoxic liabilities. Concurrently, the primary amide can hydrolyze into a carboxylic acid under acidic conditions. Accurate purity profiling must not only quantify the parent compound but also detect these trace degradants with high specificity, aligning with ICH Q2(R1) validation guidelines for the control of pharmaceutical impurities[1].
Analytical Challenges & Causality in Method Design
Standard Reversed-Phase (RP) C18 columns often fail to adequately retain the highly polar 4-aminobenzamide degradant, causing it to elute in the void volume where matrix suppression is severe. Conversely, highly non-polar impurities may co-elute with the parent peak. Therefore, a multi-modal analytical strategy is required:
-
Buffer Selection (Thermodynamic Stability): Aqueous mobile phases must be buffered to pH 3.8 (e.g., using ammonium formate) to suppress on-column carbamate hydrolysis, which would otherwise artificially inflate impurity reporting.
-
Stationary Phase Causality: While C18 is sufficient for bulk assay, a Biphenyl stationary phase is superior for Liquid Chromatography-Mass Spectrometry (LC-MS) profiling. The biphenyl phase leverages π−π interactions to separate closely related aromatic isomers that co-elute on standard aliphatic chains[2].
-
Orthogonal Retention: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed specifically to trap and quantify early-eluting polar degradants that escape RP-UHPLC detection.
Comparison of Purity Assay Methodologies
The following tables objectively compare the performance of three orthogonal purity assay standards for analyzing Ethyl 4-(aminocarbonyl)phenylcarbamate and its degradants.
Table 1: Comparative Performance Metrics
| Parameter | Method A: RP-UHPLC-UV (C18) | Method B: LC-HRMS (Biphenyl) | Method C: HILIC-UV (Amide) |
| Primary Application | Lot release, bulk API purity | Trace impurity ID, Genotoxins | Polar degradant assay |
| LOD / LOQ | 0.01% / 0.05% | 0.001% / 0.005% | 0.02% / 0.06% |
| Run Time | 12.0 min | 18.0 min | 15.0 min |
| Resolution (Parent/Polar Deg) | < 1.5 (Co-elution risk in void) | > 2.5 (Baseline resolution) | > 3.0 (Excellent retention) |
| Matrix Effect | Moderate | Low (High mass accuracy) | High (Requires exact prep) |
Table 2: Retention Time Mapping
| Analyte | RP-UHPLC (min) | LC-HRMS (min) | HILIC (min) |
| 4-Aminobenzamide (Polar) | 1.2 (Void Volume) | 2.4 | 8.5 |
| Ethyl 4-(aminocarbonyl)phenylcarbamate | 6.8 | 8.1 | 4.2 |
| Ethyl 4-carboxyphenylcarbamate (Acidic) | 8.5 | 10.3 | 2.1 |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every protocol must act as a self-validating system. The inclusion of System Suitability Testing (SST) acts as a thermodynamic and kinetic checkpoint; if the SST fails, the chemical environment is not strictly controlled, and the assay is invalid.
Protocol A: Reversed-Phase UHPLC-UV (Bulk Purity)
This is the workhorse method for routine lot release, optimized for robust day-to-day reproducibility.
-
Mobile Phase Preparation:
-
MPA: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.8 with Formic Acid. (Causality: pH 3.8 maintains the carbamate in a neutral, stable state to prevent on-column degradation).
-
MPB: 100% Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes.
-
Flow Rate & Temperature: 0.4 mL/min at 40°C.
-
Detection: UV at 245 nm (optimal absorbance for the phenylcarbamate chromophore).
-
-
Self-Validation (SST): Inject the reference standard (1.0 mg/mL) six times. The system is valid only if: USP Tailing factor ≤ 1.5, Theoretical plates ≥ 10,000, and %RSD of peak area ≤ 2.0%.
Protocol B: LC-HRMS Trace Impurity Profiling
Used for the structural elucidation of unknown impurities and quantification of trace genotoxic degradants[3].
-
Chromatographic Conditions:
-
Column: Biphenyl, 2.1 x 100 mm, 1.7 µm. (Causality: Enhances retention of aromatic amines via π−π electron interactions).
-
Mobile Phase: Same as Protocol A, but utilizing LC-MS grade reagents exclusively to prevent ion suppression.
-
-
Mass Spectrometry Settings:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV; Drying Gas Temp: 300°C.
-
Mass Range: m/z 100–1000.
-
-
Self-Validation (SST): Establish LOD/LOQ per ICH Q2(R1) using signal-to-noise ratios of 3:1 and 10:1, respectively. Mass accuracy must be within < 5 ppm deviation from the theoretical exact mass.
Mandatory Visualization
The following diagram maps the degradation pathways of Ethyl 4-(aminocarbonyl)phenylcarbamate and visually correlates each analyte with its optimal analytical methodology.
Degradation pathways and optimal analytical methodologies for purity assay.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Food and Drug Administration (FDA) URL:[Link]
-
High-Throughput LC/MS Purification of Pharmaceutical Impurities Agilent Technologies URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-(aminocarbonyl)phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation
Primary Hazards:
-
Skin Sensitization: The European Chemicals Agency (ECHA) has received notifications indicating that Ethyl 4-(aminocarbonyl)phenylcarbamate may cause an allergic skin reaction[1].
-
Potential for Carcinogenicity: Some carbamates are recognized as potential carcinogens. For instance, ethyl carbamate is classified as a substance that may cause cancer[2][3].
-
Toxicity: Carbamate compounds can exhibit varying levels of toxicity, and it is prudent to handle this compound with care to avoid accidental exposure.
Risk Mitigation Strategy: Due to the potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety is paramount when handling and disposing of Ethyl 4-(aminocarbonyl)phenylcarbamate.
| PPE / Control | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | Provides a barrier against skin contact and potential sensitization. |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup or when handling large quantities. |
| Engineering Control | Chemical fume hood | Minimizes inhalation exposure by capturing and exhausting vapors and particulates. |
Step-by-Step Disposal Protocol
The disposal of Ethyl 4-(aminocarbonyl)phenylcarbamate must adhere to federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Characterization and Segregation
-
Hazardous Waste Determination: Based on its chemical structure and the known hazards of carbamates, Ethyl 4-(aminocarbonyl)phenylcarbamate should be treated as a hazardous waste.
-
Waste Segregation: Designate a specific, clearly labeled, and sealed container for "Ethyl 4-(aminocarbonyl)phenylcarbamate and related solid waste." Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
Disposal of Solid Waste
-
Container Selection: Use a high-density polyethylene (HDPE) or other compatible container for collecting solid waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl 4-(aminocarbonyl)phenylcarbamate," and any other information required by your institution.
-
Collection: Place all solid waste, including unused or expired compounds, and contaminated consumables (e.g., weighing paper, pipette tips, gloves), directly into the designated hazardous waste container.
-
Storage: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area.
Disposal of Liquid Waste (Solutions)
-
Container Selection: Use a compatible, sealed, and clearly labeled hazardous waste container for liquid waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl 4-(aminocarbonyl)phenylcarbamate," the solvent used, and the approximate concentration.
-
Collection: Collect all solutions containing the compound in the designated liquid hazardous waste container.
-
Storage: Keep the container sealed and stored in a designated hazardous waste accumulation area.
Decontamination of Glassware
-
Initial Rinse: In a chemical fume hood, rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The solvent rinsate must be collected as hazardous liquid waste in a separate, appropriately labeled container.
-
Final Cleaning: After the initial rinse, the glassware can be washed with soap and water.
Regulatory Framework and Approved Disposal Technologies
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). For carbamate wastes, the EPA has established specific treatment standards under 40 CFR § 268.40.
The EPA has provided alternative treatment standards for carbamate wastes, which are technology-based rather than requiring specific concentration limits. This provides flexibility in choosing a compliant disposal method.
Approved Treatment Technologies for Carbamate Wastes:
| Waste Type | Approved Technology Codes | Description |
| Non-wastewaters | CMBST | Combustion: High-temperature destruction of hazardous waste in an incinerator, boiler, or industrial furnace. |
| Wastewaters | CMBST | Combustion: As described above. |
| CHOXD | Chemical Oxidation: Using strong oxidizing agents to break down hazardous constituents. | |
| BIODG | Biodegradation: Using microorganisms to decompose organic waste. | |
| CARBN | Carbon Adsorption: Using activated carbon to remove hazardous constituents from the liquid stream. |
Source: 40 CFR § 268.42[4]
Spill Management and Emergency Procedures
A clear and practiced emergency response plan is crucial for mitigating the risks associated with a spill of Ethyl 4-(aminocarbonyl)phenylcarbamate.
Minor Spill (in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment: Use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover the spill.
-
Cleanup: Carefully sweep the absorbent material and spilled compound into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
Major Spill (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Restrict Access: Prevent entry to the spill area.
-
Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow Diagrams
Caption: Disposal workflow for Ethyl 4-(aminocarbonyl)phenylcarbamate.
Caption: Spill response decision tree.
References
-
U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register, 76(113), 34457-34463. [Link]
-
Code of Federal Regulations. (2025). Title 40, Part 268, Section 40: Applicability of treatment standards. [Link]
-
CPAChem. (2017). Safety data sheet: Ethyl carbamate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12731941, ethyl N-(4-aminophenyl)carbamate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. [Link]
Sources
- 1. ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpachem.com [cpachem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
